4,6,4'-Trihydroxy-3'-methoxyaurone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H12O6 |
|---|---|
Molecular Weight |
300.26 g/mol |
IUPAC Name |
(2Z)-4,6-dihydroxy-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C16H12O6/c1-21-12-4-8(2-3-10(12)18)5-14-16(20)15-11(19)6-9(17)7-13(15)22-14/h2-7,17-19H,1H3/b14-5- |
InChI Key |
RPIRXLWYWRSESA-RZNTYIFUSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)C3=C(C=C(C=C3O2)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)C3=C(C=C(C=C3O2)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Biological Activity of 4,6,4'-Trihydroxy-3'-methoxyaurone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and biological activity of the aurone (B1235358) compound 4,6,4'-trihydroxy-3'-methoxyaurone. It includes detailed experimental protocols, a summary of its herbicidal effects with available quantitative data, and an exploration of its potential mechanism of action.
Introduction
This compound is a member of the aurone class of flavonoids, which are isomers of flavones. These compounds are known for their diverse biological activities. This particular aurone has demonstrated notable herbicidal properties, making it a compound of interest for the development of new agrochemicals. Its structure consists of a benzofuranone core with hydroxyl and methoxy (B1213986) substitutions that are crucial for its biological function.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process commencing with the acylation of phloroglucinol (B13840), followed by a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, which is then cyclized to the final aurone product.
Synthesis Pathway
The overall synthetic route can be visualized as a two-stage process: the formation of 2',4',6'-trihydroxyacetophenone (B23981) from phloroglucinol, followed by its condensation with vanillin (B372448) to yield the target aurone.
Caption: Synthesis of this compound.
Experimental Protocols
The following protocols are based on established methods for the synthesis of aurones and related flavonoids.
Step 1: Synthesis of 2',4',6'-Trihydroxyacetophenone
This step involves the Hoesch reaction, where phloroglucinol is acylated with acetonitrile in the presence of a catalyst.
-
Reactants:
-
Phloroglucinol (1.0 eq)
-
Acetonitrile (1.2 eq)
-
Anhydrous zinc chloride (catalyst)
-
Dry ether (solvent)
-
Hydrogen chloride gas
-
-
Procedure:
-
A solution of phloroglucinol and acetonitrile in dry ether is prepared in a reaction vessel equipped with a gas inlet and a stirring mechanism.
-
The solution is cooled in an ice bath.
-
Dry hydrogen chloride gas is bubbled through the solution for several hours while maintaining the low temperature.
-
The reaction mixture is stirred for an extended period (typically overnight) at room temperature to allow for the formation of the ketimine hydrochloride precipitate.
-
The precipitate is filtered, washed with dry ether, and then hydrolyzed by heating with water.
-
Upon cooling, 2',4',6'-trihydroxyacetophenone crystallizes and is collected by filtration. The crude product can be recrystallized from hot water.
-
Step 2: Synthesis of this compound
This step involves the Claisen-Schmidt condensation of the acetophenone (B1666503) intermediate with vanillin, followed by in-situ cyclization.
-
Reactants:
-
2',4',6'-Trihydroxyacetophenone (1.0 eq)
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde) (1.1 eq)
-
Potassium hydroxide (B78521) (base)
-
Ethanol (B145695)/Water (solvent)
-
-
Procedure:
-
2',4',6'-Trihydroxyacetophenone and vanillin are dissolved in a mixture of ethanol and water.
-
A concentrated aqueous solution of potassium hydroxide is added dropwise to the stirred mixture at room temperature.
-
The reaction mixture is stirred at room temperature for 24-48 hours, during which the color of the solution typically changes to a deep red or orange.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is acidified with dilute hydrochloric acid, leading to the precipitation of the crude aurone.
-
The precipitate is filtered, washed with water until neutral, and dried.
-
The crude product is purified by recrystallization from a suitable solvent such as ethanol or methanol (B129727) to yield pure this compound.
-
Biological Activity: Herbicidal Effects
This compound has been identified as a potent herbicidal agent. Its activity has been evaluated against both dicotyledonous and monocotyledonous plant species.
Quantitative Data
The herbicidal activity of this compound has been reported, with significant inhibition of root growth in key weed species.[1]
| Plant Species | Concentration (µg/mL) | Inhibition of Root Growth (%) |
| Brassica campestris (Rape) | 100 | Significant Inhibition |
| Echinochloa crusgalli (Barnyard grass) | 100 | Significant Inhibition |
| Brassica campestris (Rape) | 1000 | Significant Inhibition |
| Echinochloa crusgalli (Barnyard grass) | 1000 | Significant Inhibition |
Note: Specific percentage inhibition values from the primary literature were not available in the accessed abstracts. The table indicates significant inhibitory activity as reported.
Experimental Protocol for Herbicidal Activity Assay
The following is a general protocol for assessing the herbicidal activity of a compound on plant seedlings.
-
Materials:
-
Seeds of target plant species (e.g., Brassica campestris, Echinochloa crusgalli)
-
Petri dishes with filter paper
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations with distilled water.
-
Control solution (solvent without the test compound)
-
Growth chamber with controlled temperature and light conditions.
-
-
Procedure:
-
Sterilized seeds are placed on the filter paper in the Petri dishes.
-
A specific volume of the test solution at different concentrations is added to each Petri dish. A control group receives only the control solution.
-
The Petri dishes are sealed and placed in a growth chamber under controlled conditions (e.g., 25°C, 12h light/12h dark cycle).
-
After a set period (e.g., 3-5 days), the germination rate and the root and shoot length of the seedlings are measured.
-
The percentage of inhibition is calculated relative to the control group.
-
Dose-response curves can be generated to determine the IC50 (half-maximal inhibitory concentration) values.
-
Mechanism of Action (Proposed)
The precise molecular mechanism by which this compound exerts its herbicidal activity has not been definitively elucidated. However, based on the known biological activities of flavonoids and common herbicide mechanisms, several potential pathways can be proposed.
Potential Signaling Pathways and Targets
Flavonoids are known to interact with various cellular processes. The herbicidal action of this aurone could involve one or more of the following:
-
Inhibition of Photosynthesis: Many herbicides act by disrupting the photosynthetic electron transport chain. Flavonoids have been shown to interfere with photosynthetic processes.
-
Inhibition of Pigment Biosynthesis: Some herbicides inhibit the synthesis of essential pigments like chlorophyll (B73375) and carotenoids, leading to photobleaching and plant death.
-
Inhibition of Key Enzymes: The aurone could act as an inhibitor of crucial plant enzymes, such as those involved in amino acid synthesis, fatty acid synthesis, or cell division. Protoporphyrinogen oxidase (PPO) is a known target for some classes of herbicides.
-
Disruption of Phytohormone Regulation: Interference with the synthesis or signaling of plant hormones like auxins can lead to abnormal growth and development, ultimately causing plant death.
Caption: Proposed herbicidal mechanisms of action.
Conclusion
This compound is a promising herbicidal compound that can be synthesized from readily available starting materials. Its significant inhibitory effects on the root growth of both dicot and monocot weeds warrant further investigation. Future research should focus on elucidating its precise mechanism of action to enable the development of more potent and selective aurone-based herbicides. Additionally, comprehensive toxicological and environmental impact studies are necessary before it can be considered for commercial application. This technical guide provides a solid foundation for researchers and professionals in the field to advance the study of this intriguing molecule.
References
A Technical Guide to 4,6,4'-Trihydroxy-3'-methoxyaurone: Synthesis, and Generalized Protocols for Aurone Class Isolation
Introduction: 4,6,4'-Trihydroxy-3'-methoxyaurone is a member of the aurone (B1235358) class of flavonoids, which are known for their characteristic yellow color in plants.[1] While aurones are of significant interest to researchers for their diverse biological activities, including anti-inflammatory and neuroprotective properties, it is crucial to note that this compound is primarily recognized as a synthetic compound with herbicidal properties.[2] Extensive literature searches have not revealed any documented natural plant sources for this specific aurone.
This technical guide, therefore, addresses the synthetic nature of this compound and provides a comprehensive, generalized methodology for the isolation and purification of naturally occurring aurones from plant materials, intended to serve as a valuable resource for researchers in natural product chemistry and drug development.
Natural Sources of this compound
Current scientific literature does not specify any natural plant sources for this compound. It is commercially available as a synthetic compound and is documented as an herbicide that inhibits the growth of certain plant seedlings at specified concentrations.
Generalized Experimental Protocols for the Isolation of Aurones from Plant Sources
The following protocols are representative methodologies for the extraction and isolation of aurones from plant materials, based on common techniques for flavonoid separation. These may require optimization depending on the specific plant matrix and the target aurone.
Preparation of Plant Material
Fresh plant material, such as flowers or leaves known to contain aurones (e.g., from the Asteraceae, Fabaceae, or Scrophulariaceae families), should be collected and air-dried in a well-ventilated area, shielded from direct sunlight to prevent degradation of phytochemicals.[1] Once thoroughly dried, the material is ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction
The powdered plant material is subjected to solvent extraction to isolate the crude mixture of secondary metabolites, including aurones.
-
Maceration: The powdered plant material is soaked in a suitable solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 72 hours) with occasional agitation. The process is usually repeated multiple times with fresh solvent to ensure exhaustive extraction.
-
Soxhlet Extraction: For a more efficient extraction, a Soxhlet apparatus can be used, where the powdered material is continuously extracted with a cycling solvent.
The resulting extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification
The crude extract, containing a complex mixture of compounds, is then subjected to various purification techniques to isolate the desired aurones.
-
Liquid-Liquid Partitioning: The crude extract is dissolved in a hydroalcoholic solution and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Aurones are typically found in the ethyl acetate and n-butanol fractions.
-
Column Chromatography: The fractions enriched with aurones are further purified using column chromatography.
-
Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, commonly mixtures of n-hexane, ethyl acetate, and methanol, to separate compounds based on their polarity.
-
Sephadex LH-20 Column Chromatography: This is particularly useful for separating flavonoids. The column is typically eluted with methanol.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity compound, preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water or acetonitrile-water gradients) is employed.
Structural Elucidation
The structure of the isolated pure compound is determined using various spectroscopic techniques:
-
UV-Vis Spectroscopy: To determine the absorption maxima characteristic of the aurone skeleton.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and aromatic rings.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR, 13C-NMR, and 2D-NMR (COSY, HSQC, HMBC) experiments are used to elucidate the complete chemical structure.
Quantitative Data for Generalized Aurone Isolation
The yield and purity of isolated aurones can vary significantly depending on the plant source, extraction method, and purification techniques employed. The following table provides a summary of representative quantitative data from the literature for the isolation of aurone derivatives.
| Parameter | Value | Source Plant/Fraction | Method | Reference |
| Yield | 120 mg | Ar (A-E) Aurone Derivatives | Chemical Synthesis | [2] |
| Purity | Not Specified | Ar (A-E) Aurone Derivatives | Not Specified | [2] |
| Melting Point | 100-101 °C | Ar(A) Aurone Derivative | Chemical Synthesis | [2] |
| Melting Point | 150-151 °C | Ar(D) Aurone Derivative | Chemical Synthesis | [2] |
| Melting Point | 135-136 °C | Ar(E) Aurone Derivative | Chemical Synthesis | [2] |
Chemical Synthesis of Aurones
Given that this compound is a synthetic compound, understanding its synthesis is crucial for researchers. The synthesis of aurones can be achieved through several methods. A common approach involves the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by cyclization. A patent for the synthesis of a similar compound, 4,6,4'-trihydroxy-3',5'-dimethoxyaurone, outlines a method starting from phloroglucinol.[3]
A general synthetic route involves:
-
Formation of a Benzofuranone Core: This can be achieved through various methods, such as the reaction of a phenol (B47542) with chloroacetic acid followed by cyclization.[1]
-
Condensation with a Benzaldehyde (B42025): The benzofuranone intermediate is then condensed with a substituted benzaldehyde (in the case of the target compound, vanillin (B372448) or a derivative) to form the aurone structure.[1]
Visualizations
Experimental Workflow for Aurone Isolation
Caption: Generalized experimental workflow for the isolation and purification of aurones from plant sources.
Aurone Biosynthesis Pathway
Caption: Simplified biosynthetic pathway of aurones in plants, starting from phenylalanine.
References
- 1. Aurones: A Golden Resource for Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101402622B - Synthesis and Application of 4,6,4'-Trihydroxy-3',5'-Dimethoxy-Arangone and Its Derivatives - Google Patents [patents.google.com]
Spectroscopic and Biosynthetic Insights into Aurone Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Representative Compound: Maritimetin
Maritimetin is a hydroxyaurone that has been identified in various plant species, including Coreopsis tinctoria and Bidens aurea.[1] Its structural similarity to 4,6,4'-trihydroxy-3'-methoxyaurone makes it a valuable reference for understanding the spectroscopic properties of this class of compounds.
Table 1: General Properties of Maritimetin
| Property | Value |
| Molecular Formula | C₁₅H₁₀O₆ |
| Molecular Weight | 286.24 g/mol [1] |
| IUPAC Name | (2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6,7-dihydroxy-1-benzofuran-3-one[1] |
| InChI Key | N/A |
| Canonical SMILES | C1=CC(=C(C=C1C=C2C(=O)C3=C(C=C(C=C3O2)O)O)O)O |
| PubChem CID | 5281292[1] |
Due to the lack of specific experimental NMR and MS data for this compound in the reviewed literature, representative data for a generic aurone (B1235358) scaffold is presented below based on common fragmentation patterns and chemical shifts observed for flavonoids.
Table 2: Predicted Spectroscopic Data for a Representative Hydroxyaurone Scaffold
| Technique | Parameter | Predicted Value/Observation |
| ¹H-NMR | Chemical Shift (δ) | Aromatic protons: 6.0-8.0 ppm; Methine proton (=CH-): ~6.8 ppm; Hydroxyl protons: 9.0-13.0 ppm (can be broad and exchangeable) |
| ¹³C-NMR | Chemical Shift (δ) | Carbonyl carbon (C=O): 180-185 ppm; Aromatic carbons: 100-165 ppm; Exocyclic methine carbon (=CH-): ~110 ppm |
| Mass Spec. | Ionization Mode | ESI-MS (negative or positive ion mode) |
| [M-H]⁻ | Expected as the base peak in negative ion mode. | |
| Fragmentation | Characteristic losses of CO, CO₂, and retro-Diels-Alder fragmentation of the heterocyclic ring. |
Experimental Protocols
The following sections detail generalized yet comprehensive methodologies for the spectroscopic analysis of aurones and other flavonoids, based on established practices in the field.[2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of flavonoids.[5]
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified flavonoid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆).
-
The choice of solvent is critical as it can influence the chemical shifts of hydroxyl protons.[6]
-
Transfer the solution to a standard 5 mm NMR tube.
2. Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a typical spectral width of 0-15 ppm is used.
-
For ¹³C NMR, a spectral width of 0-200 ppm is generally sufficient.
-
2D NMR experiments are crucial for unambiguous assignment of proton and carbon signals, especially for complex flavonoid structures.[5]
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of flavonoids, aiding in their identification and structural characterization.[2][4]
1. Sample Preparation:
-
Prepare a dilute solution of the flavonoid (typically 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).
-
For LC-MS analysis, the sample is injected into a liquid chromatography system for separation prior to introduction into the mass spectrometer.
2. Data Acquisition:
-
Utilize an electrospray ionization (ESI) source, which is well-suited for the analysis of polar compounds like flavonoids. Data can be acquired in both positive and negative ion modes.
-
In positive ion mode, protonated molecules [M+H]⁺ are typically observed.
-
In negative ion mode, deprotonated molecules [M-H]⁻ are commonly detected.
-
Perform tandem mass spectrometry (MS/MS) to induce fragmentation of the parent ion. This provides valuable structural information based on the observed fragment ions.[2]
Biosynthetic Pathway of Aurones
Aurones are biosynthesized in plants from chalcones, which are key intermediates in the flavonoid pathway.[7][8] The formation of the characteristic five-membered ring of the aurone scaffold is catalyzed by specific enzymes.[9]
The following diagram illustrates the general biosynthetic pathway leading to the formation of aurones.
Caption: General biosynthetic pathway of aurones from chalcones.
This guide serves as a foundational resource for researchers engaged in the study of aurones and other flavonoids. The provided protocols and biosynthetic overview offer a starting point for further investigation and application in natural product chemistry, drug discovery, and plant biology.
References
- 1. Maritimetin | C15H10O6 | CID 5281292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Aurones: A Golden Resource for Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yellow flowers generated by expression of the aurone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
"chemical structure and properties of 4,6,4'-trihydroxy-3'-methoxyaurone"
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6,4'-Trihydroxy-3'-methoxyaurone is a substituted aurone (B1235358), a class of flavonoids known for their diverse biological activities. This technical guide provides a comprehensive overview of its chemical structure, properties, and known biological effects. The document details its physicochemical characteristics and summarizes its herbicidal activity. Furthermore, it outlines general experimental protocols for the synthesis and biological evaluation of aurones, providing a framework for further research and development. While specific signaling pathways for this particular aurone are not yet fully elucidated, this guide also discusses the known mechanisms of action for structurally related flavonoids, offering potential avenues for future investigation.
Chemical Structure and Identification
This compound is a flavonoid characterized by a benzofuranone core with substituted phenolic rings. The molecule's key identifiers and structural details are presented below.
| Identifier | Value |
| Formal Name | 4,6-dihydroxy-2Z-[(4-hydroxy-3-methoxyphenyl)methylene]-3(2H)-benzofuranone[1][2] |
| CAS Number | 873787-99-6[1][2] |
| Molecular Formula | C₁₆H₁₂O₆[1][2] |
| Molecular Weight | 300.3 g/mol [1][2] |
| SMILES | O=C1C2=C(O)C=C(O)C=C2O/C1=C\C3=CC(OC)=C(C=C3)O[1][2] |
| InChI | InChI=1S/C16H12O6/c1-21-12-4-8(2-3-10(12)18)5-14-16(20)15-11(19)6-9(17)7-13(15)22-14/h2-7,17-19H,1H3/b14-5-[1][2] |
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound are limited in publicly available literature. However, some key properties are reported.
| Property | Value | Source |
| Physical State | Crystalline solid | [1][2] |
| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; DMSO:PBS (pH 7.2) (1:1): 0.50 mg/ml; Ethanol: Slightly soluble | [1][2] |
| UV Maximum Absorbance (λmax) | 395 nm | [1][2] |
Biological Properties and Activity
The primary reported biological activity of this compound is its herbicidal potential.
Herbicidal Activity
Research has demonstrated that this compound exhibits inhibitory effects on plant growth. Specifically, it has been shown to inhibit the root growth of rape (Brassica campestris) and barnyardgrass (Echinochloa crusgalli) seedlings at concentrations of 100 and 1,000 µg/ml[1][2]. This suggests its potential as a lead compound for the development of novel herbicides[3].
Other Potential Activities (Inferred from Related Compounds)
Signaling Pathways (Hypothesized based on Flavonoid Research)
The precise signaling pathways modulated by this compound have not been delineated. However, based on studies of other flavonoids, several pathways are likely targets.
Caption: Potential signaling pathways modulated by flavonoids.
Experimental Protocols
While the specific protocol for the synthesis of this compound from the primary literature is not detailed here, a general and widely used method for aurone synthesis is the oxidative cyclization of 2'-hydroxychalcones.
General Synthesis of Aurones
Caption: General workflow for the synthesis of aurone derivatives.
Materials:
-
Substituted 2'-hydroxyacetophenone
-
Substituted benzaldehyde (in this case, 4-hydroxy-3-methoxybenzaldehyde)
-
Base catalyst (e.g., NaOH or KOH)
-
Solvent (e.g., ethanol)
-
Oxidizing agent (e.g., mercuric acetate)
-
Pyridine
Procedure:
-
Synthesis of 2'-Hydroxychalcone:
-
Dissolve the substituted 2'-hydroxyacetophenone and the substituted benzaldehyde in a suitable solvent like ethanol.
-
Add a solution of a strong base (e.g., aqueous NaOH or KOH) dropwise to the mixture with stirring at room temperature.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the 2'-hydroxychalcone.
-
Filter, wash with water, and dry the crude product.
-
-
Oxidative Cyclization to Aurone:
-
Dissolve the synthesized 2'-hydroxychalcone in pyridine.
-
Add the oxidizing agent (e.g., mercuric acetate) and reflux the mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Acidify with a dilute acid to precipitate the crude aurone.
-
Filter, wash thoroughly with water, and dry the product.
-
-
Purification and Characterization:
-
Purify the crude aurone by recrystallization from a suitable solvent or by column chromatography.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity[3].
-
Herbicidal Activity Assay (Root Growth Inhibition)
Materials:
-
Seeds of test plants (e.g., Brassica campestris and Echinochloa crusgalli)
-
Petri dishes
-
Filter paper
-
Solutions of this compound at various concentrations (e.g., in a suitable solvent like DMSO, diluted with water)
-
Control solution (solvent without the test compound)
-
Incubator
Procedure:
-
Place a sterile filter paper in each petri dish.
-
Add a defined volume of the test solution or control solution to saturate the filter paper.
-
Place a specific number of seeds (e.g., 10-20) evenly on the filter paper in each dish.
-
Seal the petri dishes to prevent evaporation.
-
Incubate the dishes in the dark at a constant temperature (e.g., 25 °C) for a specified period (e.g., 3-5 days).
-
After the incubation period, measure the root length of the seedlings.
-
Calculate the percentage of root growth inhibition for each concentration compared to the control.
Conclusion and Future Directions
This compound is a promising flavonoid with demonstrated herbicidal activity. The available data on its chemical structure and basic properties provide a solid foundation for further research. Future studies should focus on a more detailed characterization of its physicochemical properties, including X-ray crystallography to confirm its stereochemistry. Elucidation of its mechanism of action as an herbicide is crucial for its potential development in agriculture. Furthermore, given the broad biological activities of related flavonoids, it is highly recommended to investigate the antioxidant, anti-inflammatory, and other potential therapeutic properties of this compound, as well as to identify the specific signaling pathways it may modulate in mammalian cells. Such research could unlock new applications for this molecule in both agriculture and medicine.
References
The Golden Touch of Death: A Technical Guide to the Herbicidal Potential of Substituted Aurones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurones, a subclass of flavonoids recognized for their characteristic golden-yellow hue in plants, are emerging as a promising scaffold for the development of novel herbicides. Their unique structural features, distinct from commercially available herbicides, present an opportunity to explore new modes of action and combat the growing challenge of herbicide resistance. This technical guide provides an in-depth analysis of the herbicidal potential of substituted aurones, consolidating quantitative data on their efficacy, detailing experimental protocols for their evaluation, and elucidating their likely mechanism of action. Through a comprehensive review of current research, this document aims to equip researchers and drug development professionals with the foundational knowledge required to advance the exploration of substituted aurones as next-generation weed management agents.
Introduction: The Case for Aurones as Herbicides
Aurones are (Z)-2-benzylidene-1-benzofuran-3(2H)-ones, structural isomers of flavones.[1] While their roles in plant pigmentation and as secondary metabolites with a range of biological activities are well-documented, their potential as herbicides is a more recent area of investigation.[1][2] The exploration of aurone (B1235358) derivatives as herbicides is driven by the continuous need for new herbicidal compounds with novel modes of action to manage the evolution of herbicide-resistant weeds.[3][4]
Initial studies have demonstrated that various substituted aurones exhibit moderate to high herbicidal activity against a spectrum of both dicotyledonous and monocotyledonous weeds.[3][5][6] The herbicidal effect appears to be influenced by the substitution pattern on both the benzofuranone and the benzylidene rings, suggesting that the herbicidal activity can be fine-tuned through synthetic modifications.[4][5] This guide will delve into the specifics of these structure-activity relationships, providing a clear overview of the current state of research.
Quantitative Herbicidal Activity of Substituted Aurones
The herbicidal efficacy of substituted aurones has been quantified in several studies, primarily through the measurement of growth inhibition against various plant species. The following tables summarize the key quantitative data from the literature, providing a comparative overview of the activity of different aurone derivatives.
Table 1: Herbicidal Activity of Substituted Aurones against Brassica campestris (Dicotyledonous)
| Compound ID | Substitution Pattern | Concentration (µg/mL) | Root Growth Inhibition (%) | Reference |
| 6o | (Z)-2-Phenylmethylene-4,6-dimethoxy-3(2H)-benzofuranone | 10 | 81.3 | [3][4] |
| 100 | 88.5 | [3][4] | ||
| Compound 15 | (Z)-2-Phenylmethylene-4,6-dimethoxy-3(2H)-benzofuranone | 10 | 81.3 | [5][6] |
| 100 | 88.5 | [5][6] | ||
| Various 6-hydroxyaurone derivatives | - | 100 | Moderate activity | [3] |
| Various 4,6-disubstituted and 4,5,6-trisubstituted aurones | - | - | Moderate activity | [3][4] |
Table 2: Herbicidal Activity of Substituted Aurones against Echinochloa crusgalli (Monocotyledonous)
| Compound ID | Substitution Pattern | Concentration (µg/mL) | Root Growth Inhibition (%) | Reference |
| Various 4,6-disubstituted and 4,5,6-trisubstituted aurones | - | - | Low to no activity | [3][4][5] |
Experimental Protocols
The evaluation of the herbicidal potential of substituted aurones relies on standardized bioassays. The following sections detail the methodologies for the key experiments cited in the literature.
In Vitro Root Growth Inhibition Assay
This assay is a primary screening method to determine the phytotoxicity of compounds on seedling root development.
Objective: To quantify the inhibitory effect of substituted aurones on the root growth of susceptible plant species.
Materials:
-
Test compounds (substituted aurones)
-
Seeds of target species (e.g., Brassica campestris, Echinochloa crusgalli)
-
Agar (B569324) (0.8-1.0% w/v)
-
Sterile water
-
Petri dishes (9 cm diameter)
-
Growth chamber with controlled temperature and light conditions
-
Solvent for dissolving test compounds (e.g., acetone, DMSO)
Procedure:
-
Preparation of Test Solutions: Dissolve the substituted aurone derivatives in a minimal amount of a suitable solvent (e.g., acetone) to create stock solutions. Prepare a series of dilutions to achieve the final desired test concentrations (e.g., 10 µg/mL and 100 µg/mL). An equal concentration of the solvent should be used in the control group.
-
Preparation of Agar Plates: Prepare a 0.8% (w/v) agar solution in distilled water and autoclave. Cool the agar to approximately 45-50°C. Add the test solutions to the molten agar to the final desired concentration and pour into sterile Petri dishes. Prepare control plates with the solvent alone.
-
Seed Sterilization and Germination: Surface sterilize the seeds of the target plant species (e.g., by washing with 70% ethanol (B145695) for 1 minute followed by 1% sodium hypochlorite (B82951) for 10 minutes and then rinsing with sterile distilled water). Place the sterilized seeds on the surface of the agar plates.
-
Incubation: Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 25 ± 2°C with a 16/8 hour light/dark cycle).
-
Data Collection: After a defined period (e.g., 3-5 days), measure the primary root length of the seedlings.
-
Analysis: Calculate the percentage of root growth inhibition for each compound concentration compared to the solvent control using the following formula:
-
Inhibition (%) = [(Root length of control - Root length of treated) / Root length of control] x 100
-
Greenhouse Pot Assay
This assay evaluates the pre- and post-emergence herbicidal activity of compounds under more realistic soil conditions.
Objective: To assess the herbicidal efficacy of substituted aurones when applied to soil before or after weed emergence.
Materials:
-
Test compounds
-
Pots or trays filled with a standardized soil mix
-
Seeds of target weed species
-
Greenhouse with controlled environmental conditions
-
Spraying equipment for uniform application of test solutions
Procedure:
-
Planting: Fill pots with soil and sow a predetermined number of seeds of the target weed species at a uniform depth.
-
Pre-emergence Application: For pre-emergence tests, apply the test solution evenly to the soil surface immediately after sowing.
-
Post-emergence Application: For post-emergence tests, allow the weeds to germinate and reach a specific growth stage (e.g., two-leaf stage) before applying the test solution.
-
Treatment Application: Prepare aqueous solutions or emulsions of the test compounds at various concentrations. Apply the solutions uniformly to the pots using a sprayer. Include a control group treated with the carrier solvent only and a positive control with a commercial herbicide.
-
Incubation: Place the pots in a greenhouse under controlled conditions of temperature, humidity, and light. Water the plants as needed, avoiding leaching of the test compounds.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal damage using a rating scale (e.g., 0% = no effect, 100% = complete kill). Parameters such as plant height, fresh weight, and dry weight can also be measured for a more quantitative assessment.
Mechanism of Action: A Hypothesized Pathway
While the precise molecular targets for the herbicidal activity of most substituted aurones are still under investigation, evidence from related flavonoid and triketone herbicides suggests a likely mechanism of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[7][8] HPPD is a key enzyme in the carotenoid biosynthesis pathway in plants.
Inhibition of HPPD leads to a depletion of plastoquinone, a vital cofactor for the enzyme phytoene (B131915) desaturase.[8] The disruption of phytoene desaturase activity halts the carotenoid biosynthesis pathway. Carotenoids play a crucial role in protecting chlorophyll (B73375) from photo-oxidative damage.[8] In the absence of carotenoids, chlorophyll is rapidly destroyed by light, leading to the characteristic bleaching symptoms (whitening of the leaves) observed with HPPD-inhibiting herbicides, followed by necrosis and plant death.
Visualizations
Experimental Workflow
Caption: Workflow for the evaluation of herbicidal potential of substituted aurones.
Hypothesized Signaling Pathway of Herbicidal Action
Caption: Hypothesized mechanism of action for herbicidal aurones via HPPD inhibition.
Conclusion and Future Directions
Substituted aurones represent a compelling class of compounds with demonstrated herbicidal potential, particularly against dicotyledonous weeds. The data presented in this guide highlight the promise of specific substitution patterns in enhancing phytotoxicity. While the inhibition of HPPD is a strong candidate for the mechanism of action, further research is required to definitively identify the molecular targets and elucidate the complete signaling cascade.
Future research should focus on:
-
Expansion of the chemical library: Synthesis and screening of a wider array of substituted aurones to refine structure-activity relationships.
-
Mechanism of action studies: Utilization of biochemical and molecular biology techniques to confirm the inhibition of HPPD and investigate other potential targets.
-
Broad-spectrum activity: Exploration of modifications to the aurone scaffold to enhance activity against monocotyledonous weeds.
-
Toxicology and environmental fate: Assessment of the toxicological profile and environmental persistence of the most promising aurone candidates.
By addressing these key areas, the scientific community can unlock the full potential of substituted aurones as a valuable new tool in the ongoing effort to ensure global food security through effective and sustainable weed management.
References
- 1. Biological Activities of Aurones: A Brief Summary | Bentham Science [eurekaselect.com]
- 2. Aurones: A Golden Resource for Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and herbicidal potential of substituted aurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Crystal Structure and Herbicidal Activity of Aurone Derivatives [cjcu.jlu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Golden Flavonoids: A Technical Guide to the Discovery and History of Aurones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurones, a vibrant class of flavonoid compounds, are responsible for the golden-yellow hues of many flowers.[1][2] For an extended period, they were a relatively overlooked subgroup within the vast flavonoid family, overshadowed by their more prevalent flavone (B191248) and flavonol counterparts.[1][3] However, a resurgence of scientific interest over the past few decades has illuminated their significant and diverse biological activities, positioning them as promising scaffolds for drug discovery and development.[2][4][5] This in-depth technical guide provides a comprehensive overview of the discovery and history of aurone (B1235358) flavonoids, detailing their biosynthesis, key chemical properties, and burgeoning therapeutic potential.
A Historical Perspective: From Floral Pigments to Bioactive Molecules
The journey of aurones began in the early 20th century when the term "anthochlor" was coined by Gustav Klein to describe water-soluble pigments that impart a yellowish color to plants.[1] It was within this group that aurones, named for their golden (Latin: aurum) appearance, were first classified.[1] The first definitive characterization of aurone structures occurred in 1940 from plants of the Asteraceae family, such as the sunflower.[1] These initial discoveries included common 4-deoxy-aurones like sulfuretin, maritimetin, and leptosidin.[1] Despite their early identification, aurones remained a niche area of study for many years, considered to be of limited natural occurrence.[1][6] A significant turning point in aurone research was the elucidation of their biosynthetic pathway, which sparked a deeper investigation into their physiological roles and potential applications.[7][8]
The Biosynthesis of Aurones: A Unique Branch of the Flavonoid Pathway
The production of aurones in plants follows a specialized branch of the well-established flavonoid biosynthetic pathway, originating from chalcone (B49325) precursors.[9][10] The key enzymatic steps that define aurone biosynthesis were a significant discovery, primarily elucidated through studies on the snapdragon (Antirrhinum majus).[7][8]
Two critical enzymes orchestrate this process:
-
Chalcone 4'-O-glucosyltransferase (4'CGT): This enzyme catalyzes the glucosylation of the chalcone precursor at the 4'-hydroxyl group.[1][8] This step is vital for the stability and subsequent transport of the chalcone within the plant cell.[9][11]
-
Aureusidin (B138838) Synthase (AmAS1): Identified as a key polyphenol oxidase (PPO) homolog, this enzyme facilitates the oxidative cyclization of the 4'-O-glucosylated chalcone to form the characteristic aurone 6-O-glucoside.[7][8] The discovery of aureusidin synthase was a landmark in understanding aurone formation and provided a molecular tool for the genetic engineering of flower color.[8][11]
The biosynthesis is a spatially organized process within the plant cell. Chalcones undergo 4'-O-glucosylation in the cytoplasm, and the resulting glucosides are then transported to the vacuole, where aureusidin synthase converts them into aurone 6-O-glucosides.[8][11]
Structural Characteristics and Chemical Synthesis
Aurones are structural isomers of flavones, possessing a C6-C3-C6 skeleton.[2][12] Their defining feature is a (Z)-2-benzylidenebenzofuran-3(2H)-one core, which contains a five-membered benzofuranone ring instead of the six-membered ring typical of most other flavonoids.[1][13] This structural distinction, particularly the exocyclic double bond, is responsible for their unique chemical properties and biological activities.[13]
While initially isolated from natural sources, various synthetic strategies have been developed to produce aurones and their derivatives, facilitating the exploration of their therapeutic potential.[4][12] These methods allow for the creation of novel aurone analogs with modified substitution patterns to enhance specific biological activities.[2]
Key Synthetic Approaches:
-
Aldol Condensation: A common method involves the condensation of a benzofuran-3(2H)-one with an aromatic aldehyde.[14][15]
-
Oxidative Cyclization of Chalcones: 2'-hydroxychalcones can be converted to aurones through oxidative cyclization using reagents like mercury(II) acetate.[12]
-
Microwave-Assisted Synthesis: Modern techniques such as microwave-assisted organic synthesis (MAOS) have been employed to significantly reduce reaction times and improve yields of aurone derivatives.[16]
A Spectrum of Biological Activities
Once primarily considered as pigments, aurones are now recognized for their broad and potent pharmacological activities.[2][5][17] Their ability to interact with a variety of biological targets has made them attractive candidates for drug development in several therapeutic areas.[13]
Table 1: Overview of Reported Biological Activities of Aurone Flavonoids
| Biological Activity | Description | Key Molecular Targets/Mechanisms |
| Anticancer | Aurone derivatives have demonstrated the ability to inhibit the proliferation of various cancer cell lines.[2][5] | Inhibition of protein kinases, induction of apoptosis, cell cycle arrest.[2] |
| Anti-inflammatory | Aurones can suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators.[1] | Inhibition of TNF-α, IL-6, nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2) production.[1] |
| Antiviral | Certain aurones have shown inhibitory activity against various viruses, including Hepatitis C virus (HCV).[1][14] | Inhibition of viral enzymes such as RNA-dependent RNA polymerase (RdRp).[1][14] |
| Neuroprotective | Aurones have shown potential in models of neurodegenerative diseases by mitigating oxidative stress and neuroinflammation.[13] | Inhibition of cholinesterases (AChE, BuChE) and monoamine oxidase (MAO).[13] |
| Antioxidant | The phenolic structure of aurones allows them to act as potent radical scavengers.[12][13] | Direct scavenging of reactive oxygen species (ROS).[13] |
| Antibacterial | Aurones have exhibited activity against various bacterial strains, including resistant ones like MRSA.[13] | Mechanisms are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential enzymes. |
| Antiparasitic | Some aurone derivatives have shown promise in combating parasitic infections.[2][13] | Inhibition of parasitic growth and replication. |
Table 2: Quantitative Data on the Biological Activity of Selected Aurones
| Compound | Activity | Assay | IC50 Value |
| Aureusidin | HCV RdRp Inhibition | Enzyme Assay | 5.2 µM[1] |
| (Z)-2-((1-butyl-1H-indol-3-yl)methylene)-4,6-dihydroxybenzofuran-3(2H)-one | HCV RdRp Inhibition | Enzyme Assay | 2.2 µM[14] |
| Compound 98a | ABTS Radical Scavenging | Cell-free in vitro | 71.67 µM[18] |
| Compound 98b | ABTS Radical Scavenging | Cell-free in vitro | 87.00 µM[18] |
Experimental Protocols
General Procedure for Microwave-Assisted Knoevenagel Condensation of Aurones
This protocol describes a general method for the synthesis of aurone derivatives via a microwave-assisted Knoevenagel condensation between a benzofuran-3(2H)-one and an aromatic aldehyde.[16]
Materials:
-
Benzofuran-3(2H)-one (1 mmol)
-
Aromatic aldehyde (1.2 mmol)
-
Deep Eutectic Solvent (DES) (e.g., choline (B1196258) chloride and urea (B33335) in a 1:2 molar ratio) or a catalytic amount of a suitable catalyst (e.g., ammonium (B1175870) acetate)
-
Microwave reactor
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a microwave-safe reaction vessel, combine the benzofuran-3(2H)-one (1 mmol) and the aromatic aldehyde (1.2 mmol).
-
Add the deep eutectic solvent (approximately 2 mL) or the catalyst.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant power (e.g., 100-300 W) for 5-30 minutes, with a target temperature of 80-120°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the reaction vessel to room temperature.
-
Add water to the reaction mixture to precipitate the crude product.
-
Collect the solid product by filtration and wash it with cold water.
-
Purify the crude aurone derivative by recrystallization from ethanol to obtain the pure product.
In Vitro Antioxidant Activity Assay (DPPH Method)
This protocol outlines a common method for evaluating the free radical scavenging activity of synthesized aurone analogs using 2,2-diphenyl-1-picrylhydrazyl (DPPH).[19]
Materials:
-
Synthesized aurone analogs
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Positive control (e.g., Ascorbic acid)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of the synthesized aurone analogs and the positive control in methanol.
-
Create a series of dilutions of the test samples and the positive control in methanol to achieve a range of concentrations (e.g., 31.25 to 1000 µg/ml).
-
Prepare a 0.002% (w/v) solution of DPPH in methanol.
-
In a 96-well microplate, add 100 µL of each sample dilution or positive control dilution to individual wells.
-
Add 100 µL of the DPPH solution to each well.
-
A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.
Future Directions
The field of aurone research is poised for significant advancement.[4] Future investigations will likely focus on:
-
Lead Optimization: Utilizing the aurone scaffold to design and synthesize novel derivatives with enhanced potency and selectivity for specific biological targets.[2][5]
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which aurones exert their diverse biological effects.
-
In Vivo Studies: Translating the promising in vitro results into preclinical and clinical studies to evaluate the therapeutic efficacy and safety of aurone-based drug candidates.
-
Green Synthesis: Further development of environmentally friendly and efficient synthetic methodologies for aurone production.[20]
Conclusion
From their humble beginnings as floral pigments, aurones have emerged as a "golden" resource of bioactive compounds with significant therapeutic potential.[1] Their unique chemical structure and broad spectrum of activities have captured the attention of researchers in medicinal chemistry and drug development. The continued exploration of the synthesis, biological evaluation, and structure-activity relationships of aurones holds great promise for the discovery of novel therapeutic agents to address a range of human diseases.
References
- 1. Aurones: A Golden Resource for Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Aurones: A Brief Summary | Bentham Science [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. A Review of the Various Synthetic Approaches to Access Aurone Derivatives and their Biological Activities | Bentham Science [benthamscience.com]
- 5. Biological Activities of Aurones: A Brief Summary: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. Enzymology of aurone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. benchchem.com [benchchem.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Yellow flowers generated by expression of the aurone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpab.com [ijpab.com]
- 13. Aurone|Benzofuranone Flavonoid for Research [benchchem.com]
- 14. Discovery of naturally occurring aurones that are potent allosteric inhibitors of hepatitis C virus RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide to the In Vitro Biological Evaluation of Novel Aurone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Aurones, a class of flavonoids characterized by a (Z)-benzylidenebenzofuran-3(2H)-one core, have emerged as a promising scaffold in drug discovery. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the in vitro biological evaluation of new aurone (B1235358) derivatives, focusing on their anticancer, antimicrobial, antioxidant, and enzyme-inhibiting properties. Detailed experimental protocols and data presentation are included to facilitate research and development in this area.
I. Anticancer Activity of Aurone Derivatives
Novel aurone derivatives have demonstrated significant potential as anticancer agents, exhibiting antiproliferative and pro-apoptotic effects across a range of human cancer cell lines.
Data Summary: Anticancer Activity
The cytotoxic effects of various aurone derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes representative data from studies on different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | |||
| Compound 1b | DU145 (Prostate) | <50 | [1] |
| Compound 1c | DU145 (Prostate) | <50 | [1] |
| Series 2 | |||
| AU7 | MCF-7 (Breast) | 52.79 | [2] |
| AU3 | MCF-7 (Breast) | 70.14 | [2][3] |
| AU4 | MCF-7 (Breast) | 87.85 | [2][3] |
| AU10 | MCF-7 (Breast) | 99.55 | [2][3] |
| AU5 | MCF-7 (Breast) | 133.21 | [2][3] |
| Series 3 | |||
| 5-bromo-2-(4-nitrobenzylidene) benzofuran-3(2H)-one | K562 (Leukemia) | 0.37 |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Test aurone derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Complete cell culture medium
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight in a humidified atmosphere at 37°C with 5% CO2.[6]
-
Compound Treatment: Prepare serial dilutions of the aurone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and wells with medium only (blank). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After incubation, add 10-50 µL of MTT solution to each well (final concentration of 0.45-0.5 mg/mL) and incubate for 1-4 hours at 37°C.[5][7] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[4]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[5][7]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance of the resulting solution using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm).[4]
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Signaling Pathways in Cancer
Aurone derivatives can exert their anticancer effects by modulating various signaling pathways. For instance, some derivatives inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. The inhibition of the CDK2/Cyclin A complex has been identified as a mechanism of action for certain aurones, leading to cell cycle arrest and apoptosis.[2][3] Another study identified polymethoxy aurones as potential inhibitors of the CyclinB1/CDK1 complex.[1]
Caption: Inhibition of CDK/Cyclin complex by aurone derivatives.
II. Antimicrobial Activity of Aurone Derivatives
Aurones have shown promise as a new class of antimicrobial agents, with activity against a broad spectrum of pathogens, including drug-resistant strains.[8]
Data Summary: Antimicrobial Activity
The antimicrobial efficacy of aurone derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µM) | Reference |
| Series 4 | |||
| Compound 10 | Bacillus subtilis | 6.25 | [9] |
| Staphylococcus aureus | 12.5 | [9] | |
| Escherichia coli | 25 | [9] | |
| Mycobacterium smegmatis | 1.56 | [9] | |
| Candida albicans | 12.5 | [9] | |
| Compound 20 | Bacillus subtilis | 3.12 | [9] |
| Staphylococcus aureus | 6.25 | [9] | |
| Escherichia coli | 12.5 | [9] | |
| Mycobacterium smegmatis | 0.78 | [9] | |
| Candida albicans | 6.25 | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[10][11]
Materials:
-
Test aurone derivatives
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Positive control antibiotic (e.g., gemifloxacin, amphotericin B)[9]
-
Solvent for compounds (e.g., DMSO)
Procedure:
-
Compound Preparation: Prepare a stock solution of the aurone derivative. Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.[12]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.[12][13]
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[12]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the aurone derivative at which there is no visible growth.[11]
Caption: General workflow for MIC determination by broth microdilution.
III. Antioxidant Activity of Aurone Derivatives
Many flavonoids, including aurones, are known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals.
Data Summary: Antioxidant Activity
The antioxidant potential is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and expressed as IC50 values.
| Compound ID | DPPH Scavenging IC50 (µg/mL) | ABTS Scavenging IC50 (µg/mL) | Reference |
| ArC | 8 ± 2 | 12 ± 2 | [14] |
| ArD | 12 ± 2 | 16 ± 3 | [14] |
| ArB | 13 ± 2 | - | [14] |
| ArE | - | 18 ± 2 | [14] |
| Ascorbic Acid (Control) | 5 ± 1 | 4 ± 2 | [14] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, which is yellow, in the presence of an antioxidant.[15]
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)[16]
-
Test aurone derivatives dissolved in a suitable solvent
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of the test aurone derivatives and the positive control in the solvent.
-
Reaction Setup: In a 96-well plate, add a defined volume of each sample dilution to separate wells. Then, add an equal volume of the DPPH working solution to each well to initiate the reaction. Include a blank containing only the solvent and the DPPH solution.[16]
-
Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[16][18]
-
Absorbance Measurement: Measure the absorbance of each reaction at 517 nm.[15][16]
-
Calculation: Calculate the percentage of radical scavenging activity for each sample concentration using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: Plot the percentage of scavenging activity against the sample concentrations to determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.
IV. Enzyme Inhibitory Activity of Aurone Derivatives
Aurone derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential for treating a wide range of diseases.
Data Summary: Enzyme Inhibition
| Compound ID | Target Enzyme | IC50 | Reference |
| BFO25 | Protein Kinase CK2 | 3 nM (at 100 µM ATP) | [19][20] |
| ArC | α-Amylase | 10 ± 2 µg/mL | [14] |
| Compound 39 | Tyrosinase | 7.12 ± 0.32 µM | [21] |
| ArE | Acetylcholinesterase (AChE) | 33 ± 0 µg/mL | [14] |
| ArC | Acetylcholinesterase (AChE) | 55 ± 1 µg/mL | [14] |
| ArE | Butyrylcholinesterase (BChE) | 70 ± 1 µg/mL | [14] |
| Carboxylated Aurone (B-ring) | Xanthine (B1682287) Oxidase | Low micromolar range | [22] |
Experimental Protocol: General Enzyme Inhibition Assay
The protocol for enzyme inhibition assays varies depending on the specific enzyme and substrate. However, a general workflow can be outlined. Here, we use a protein kinase assay as an example.
Materials:
-
Purified enzyme (e.g., Protein Kinase CK2)
-
Substrate (specific for the enzyme)
-
ATP (for kinases)
-
Test aurone derivatives
-
Assay buffer
-
Detection reagent (e.g., luminescent or fluorescent probe)
-
Microplates (e.g., white plates for luminescence)
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, ATP, and test compounds in the assay buffer.
-
Assay Reaction: In a microplate, add the enzyme, the test aurone derivative at various concentrations, and the substrate.
-
Initiation: Start the enzymatic reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific period.
-
Termination and Detection: Stop the reaction and add the detection reagent. This reagent typically measures the amount of product formed or the amount of ATP consumed (e.g., using a luciferase-based system for kinase assays).[19]
-
Measurement: Read the signal (e.g., luminescence, fluorescence, absorbance) using a plate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control reaction without an inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
This guide provides a foundational framework for the in vitro biological evaluation of novel aurone derivatives. Researchers are encouraged to adapt and optimize these protocols based on their specific compounds and biological targets of interest. The promising and diverse activities of aurones warrant further investigation to unlock their full therapeutic potential.
References
- 1. Design, synthesis and anticancer evaluation of polymethoxy aurones as potential cell cycle inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
- 9. mdpi.com [mdpi.com]
- 10. woah.org [woah.org]
- 11. apec.org [apec.org]
- 12. microrao.com [microrao.com]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of new aurone derivatives as submicromolar CK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Synthesis and biological evaluation of substituted aurone derivatives as potential tyrosinase inhibitors: in vitro, kinetic, QSAR, docking and drug-likeness studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Carboxylated aurone derivatives as potent inhibitors of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4,6,4'-Trihydroxy-3'-methoxyaurone
Introduction
4,6,4'-Trihydroxy-3'-methoxyaurone is a member of the aurone (B1235358) class of flavonoids, which are of interest to researchers in phytochemistry, pharmacology, and drug development for their potential biological activities. Accurate and precise quantification of this compound is essential for quality control, standardization of herbal products, and further pharmacological investigation. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). The described method is based on established principles for the analysis of flavonoids and provides a robust framework for researchers. While a specific validated method for this exact aurone is not widely published, this protocol is adapted from methodologies for structurally similar flavonoids.
Experimental Protocols
1. Materials and Reagents
-
Reference Standard: this compound (purity ≥ 98%)
-
Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Formic acid (analytical grade), Deionized water (18.2 MΩ·cm)
-
Sample Matrix: e.g., Plant extract, in-vitro reaction mixture.
2. Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector is suitable for this analysis.
| Parameter | Recommended Condition |
| HPLC Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-5 min, 10-30% B; 5-20 min, 30-60% B; 20-25 min, 60-10% B; 25-30 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Diode Array Detector (DAD) set at an appropriate wavelength (e.g., 280 nm or 365 nm) |
| Injection Volume | 10 µL |
3. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL. These solutions will be used to construct the calibration curve.
4. Sample Preparation (General Procedure for Plant Extract)
-
Extraction: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube. Add 20 mL of methanol.
-
Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to ensure efficient extraction.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Carefully collect the supernatant.
-
Repeat Extraction: Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Pooling and Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract with a known volume (e.g., 5 mL) of methanol.
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Data Presentation
The following table summarizes the expected validation parameters for an HPLC-DAD method for this compound quantification. These values are representative and should be experimentally determined.
| Parameter | Expected Value |
| Retention Time (min) | ~ 12.5 |
| Linearity (R²) (1-100 µg/mL) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~ 0.15 |
| Limit of Quantification (LOQ) (µg/mL) | ~ 0.50 |
| Precision (RSD%) | < 2% (Intra-day), < 5% (Inter-day) |
| Accuracy (Recovery %) | 95 - 105% |
Mandatory Visualization
Application Note and Protocol: Quantification of 4,6,4'-Trihydroxy-3'-methoxyaurone in Plant Extracts
Abstract
This document provides a comprehensive guide for the quantification of 4,6,4'-trihydroxy-3'-methoxyaurone, a member of the aurone (B1235358) subclass of flavonoids, in plant extracts. Aurones are noted for their characteristic golden-yellow pigmentation and a range of biological activities, making their precise quantification in natural sources a critical aspect of phytochemical research, quality control of herbal products, and drug discovery.[1] This application note details the necessary protocols for sample preparation, extraction, and subsequent analysis using High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS). The methodologies presented are based on established principles for flavonoid analysis and are intended to provide a robust framework for researchers.
Introduction
This compound is a specialized flavonoid that contributes to the yellow coloration of certain plants.[1] Flavonoids, as a broad class of plant secondary metabolites, are of significant interest due to their potential health benefits, including antioxidant and anti-inflammatory properties. Accurate quantification of specific flavonoids like this compound is essential for the standardization of plant-based products and for elucidating their pharmacological significance.
This document outlines a generalized methodology for the extraction and quantification of this target aurone from a plant matrix. The protocol can be adapted and optimized depending on the specific plant species and the research objectives.
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (purity ≥98%)
-
Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Formic acid (analytical grade), Deionized water (18.2 MΩ·cm)
-
Plant Material: Dried and finely powdered plant material suspected to contain the target analyte.
Instrumentation
A standard High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system is required, equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
Diode-Array Detector (DAD) or a Mass Spectrometer (MS)
Sample Preparation and Extraction
This protocol is a general guideline and may require optimization.
-
Preparation of Plant Material: Air-dry the collected plant material at room temperature, shielded from direct sunlight. Once thoroughly dried, grind the material into a fine powder.
-
Solvent Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material into a suitable vessel.
-
Add 20 mL of methanol.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath to enhance extraction efficiency.[2]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.[2]
-
Carefully collect the supernatant.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.[3]
-
-
Fractionation (Optional): For complex matrices, a liquid-liquid partitioning step can be performed to remove interfering compounds. A general scheme involves partitioning the aqueous-methanolic extract with solvents of increasing polarity, such as n-hexane, followed by ethyl acetate (B1210297). The aurones are often concentrated in the ethyl acetate fraction.[3]
-
Final Sample Preparation:
-
Combine the collected supernatants and evaporate to dryness using a rotary evaporator at a temperature not exceeding 45°C.[3]
-
Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase.
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.[2]
-
Chromatographic Conditions
The following are typical starting conditions for the analysis of flavonoids and can be optimized for the target aurone.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program (Example):
Time (min) % Solvent A % Solvent B 0 95 5 25 50 50 30 5 95 35 5 95 40 95 5 | 45 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection:
-
DAD: Monitor at the maximum absorbance wavelength of the aurone (typically in the range of 390-430 nm). A full UV-Vis spectrum should be recorded to confirm peak identity.
-
MS: For higher selectivity and sensitivity, a mass spectrometer can be used. The analysis would be performed in negative ion mode, monitoring for the specific mass-to-charge ratio (m/z) of the deprotonated molecule [M-H]⁻.
-
Calibration and Quantification
-
Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[2]
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with methanol to achieve concentrations ranging from approximately 1 to 100 µg/mL.[2]
-
-
Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standards. A linear regression analysis should be performed, and a correlation coefficient (R²) close to 0.999 is desirable.[4][5][6]
-
Quantification of Plant Extracts: Inject the prepared plant extract samples. The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve. The final concentration in the original plant material should be calculated considering the initial weight of the plant material and the dilution factors used during sample preparation.
Data Presentation
The quantitative results for this compound from different plant extracts should be summarized in a clear and structured table for easy comparison.
Table 1: Quantification of this compound in Various Plant Extracts.
| Plant Species | Plant Part | Extraction Method | Concentration (mg/g of dry weight) | RSD (%) |
| Example Plant A | Leaves | Methanolic Sonication | Data | Data |
| Example Plant B | Flowers | Ethanolic Maceration | Data | Data |
| Example Plant C | Stems | Methanolic Sonication | Data | Data |
| (Note: This table is a template. The actual data needs to be generated experimentally.) |
Visualizations
Experimental Workflow
The overall experimental process for the quantification of this compound is depicted in the following workflow diagram.
Caption: Quantification workflow for this compound.
Biosynthetic Pathway
Aurones, like other flavonoids, are synthesized in plants through the phenylpropanoid pathway. The following diagram provides a simplified overview of the general biosynthetic route leading to the flavonoid backbone.
Caption: Simplified biosynthetic pathway leading to aurones.
Conclusion
The protocol described in this application note provides a solid foundation for the reliable quantification of this compound in plant extracts. Adherence to these guidelines, coupled with appropriate method validation, will ensure the generation of accurate and reproducible data, which is crucial for advancing research in phytochemistry, pharmacology, and the development of natural products.
References
- 1. Aurones: A Golden Resource for Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Validation of an Analytical Method of 3',4',5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4'-Glucuronide for Standardization of Spinacia oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Note: DPPH Radical Scavenging Assay for 4,6,4'-Trihydroxy-3'-methoxyaurone
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable method for evaluating the antioxidant capacity of chemical compounds.[1][2][3] The principle of this assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[4][5] In its radical form, DPPH is a deep violet color and exhibits a strong absorbance maximum around 517 nm.[6][7] When reduced by an antioxidant, the DPPH is converted to its non-radical form, DPPH-H (diphenylpicrylhydrazine), resulting in a color change from violet to pale yellow.[7][8] The degree of this discoloration, measured spectrophotometrically, is proportional to the radical scavenging activity of the antioxidant compound.[7] This application note provides a detailed protocol for assessing the antioxidant potential of 4,6,4'-trihydroxy-3'-methoxyaurone using the DPPH assay. Aurones, a class of flavonoids, are known for their potential biological activities, including antioxidant effects.[9]
Reaction Mechanism
The antioxidant activity of phenolic compounds like this compound against the DPPH radical primarily occurs through two mechanisms: Hydrogen Atom Transfer (HAT) or Single-Electron Transfer followed by Proton Transfer (SET-PT).[1][10] In either mechanism, the antioxidant molecule neutralizes the DPPH free radical, leading to a decrease in absorbance of the solution.[10]
Caption: DPPH radical scavenging mechanism by an antioxidant.
Experimental Protocol
This protocol is designed for a 96-well microplate format, which is suitable for screening multiple concentrations.
Materials and Equipment
-
This compound (Test Compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)[7]
-
Methanol (B129727) (HPLC grade)[4][7]
-
Analytical balance
-
96-well microplates[7]
-
Micropipettes and tips
-
Volumetric flasks and reagent bottles
Reagent Preparation
-
DPPH Stock Solution (0.1 mM):
-
Test Compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve it in 10 mL of methanol to obtain a 1 mg/mL (1000 µg/mL) stock solution.
-
-
Standard (Positive Control) Stock Solution (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of ascorbic acid or Trolox in methanol, following the same procedure as for the test compound.
-
-
Serial Dilutions:
-
From the stock solutions of the test compound and the standard, prepare a series of dilutions in methanol to obtain a range of concentrations for testing (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
-
Assay Procedure
References
- 1. DPPH Radical Scavenging Assay | Encyclopedia MDPI [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DPPH Radical Scavenging Assay [mdpi.com]
- 5. iomcworld.com [iomcworld.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: ABTS Radical Scavenging Activity of 4,6,4'-Trihydroxy-3'-methoxyaurone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aurones are a class of flavonoids characterized by a (Z)-2-benzylidene-1-benzofuran-3(2H)-one structure, which are known to exhibit a wide range of biological activities, including antioxidant properties. The compound 4,6,4'-trihydroxy-3'-methoxyaurone belongs to this family and is of interest for its potential as a free radical scavenger. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay is a common and reliable method to evaluate the antioxidant capacity of chemical compounds. This document provides a detailed protocol for assessing the ABTS radical scavenging activity of this compound and presents comparative data from structurally similar aurone (B1235358) derivatives to offer a context for its potential efficacy.
Principle of the ABTS Assay
The ABTS assay is based on the ability of an antioxidant to quench the stable blue-green ABTS radical cation (ABTS•+). This radical is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate. The reduction of the pre-formed ABTS•+ by an antioxidant, in this case, this compound, results in a decolorization of the solution, which is measured spectrophotometrically. The degree of color change is proportional to the concentration and potency of the antioxidant.
Data Presentation
Table 1: ABTS Radical Scavenging Activity of Selected Aurone Derivatives
| Compound/Derivative | Chemical Structure | ABTS IC50 (µg/mL) |
| ArB | 2-((4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one | 13 ± 2 |
| ArC | 2-((4-hydroxybenzylidene)benzofuran-3(2H)-one) | 8 ± 2 |
| ArD | 2-((3,4-dihydroxybenzylidene)benzofuran-3(2H)-one) | 12 ± 2 |
| Ascorbic Acid (Standard) | - | 5 ± 1[1] |
Note: The provided IC50 values are for structurally related aurone derivatives and not for this compound itself. These values offer a comparative context for its potential antioxidant activity.
Experimental Protocol: ABTS Radical Scavenging Assay
This protocol details the step-by-step methodology for determining the ABTS radical scavenging activity of a test compound.
Materials and Reagents:
-
This compound (or test compound)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS) or ethanol (B145695)/methanol (B129727)
-
Ascorbic acid or Trolox (as a positive control)
-
Distilled or deionized water
-
Spectrophotometer (capable of reading at 734 nm)
-
96-well microplates or cuvettes
Preparation of Solutions:
-
ABTS Stock Solution (7 mM): Dissolve an appropriate amount of ABTS in distilled water to achieve a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve an appropriate amount of potassium persulfate in distilled water to make a 2.45 mM solution.
-
ABTS•+ Radical Cation Working Solution:
-
Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in equal volumes (1:1 ratio).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete formation of the radical cation. This solution will have a deep blue-green color.
-
Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration. From this stock, prepare a series of dilutions to be tested.
-
Positive Control Solution: Prepare a stock solution of a standard antioxidant like ascorbic acid or Trolox and create a series of dilutions in the same manner as the test compound.
Assay Procedure:
-
Reaction Mixture Preparation:
-
In a 96-well microplate, add 20 µL of the various concentrations of the test compound solutions to individual wells.
-
In separate wells, add 20 µL of the different concentrations of the positive control.
-
For the blank, add 20 µL of the solvent used to dissolve the test compound.
-
-
Addition of ABTS•+ Solution: To each well, add 180 µL of the diluted ABTS•+ working solution.
-
Incubation: Incubate the microplate at room temperature in the dark for a specified time (e.g., 6-30 minutes).
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 734 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of radical scavenging activity for each concentration of the test compound and the positive control using the following formula:
% Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
Where:
-
Absorbance of Control is the absorbance of the ABTS•+ solution with the solvent blank.
-
Absorbance of Sample is the absorbance of the ABTS•+ solution with the test compound or positive control.
-
-
Determine the IC50 Value: Plot the percentage of scavenging activity against the corresponding concentrations of the test compound. The IC50 value, which is the concentration of the sample required to scavenge 50% of the ABTS•+ radicals, can be determined from this graph.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the ABTS radical scavenging assay protocol.
Caption: Workflow for the ABTS radical scavenging assay.
References
"LC-MS/MS method for 4,6,4'-trihydroxy-3'-methoxyaurone detection"
An LC-MS/MS Method for the Detection of 4,6,4'-Trihydroxy-3'-methoxyaurone
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aurones are a subclass of flavonoids characterized by a distinctive (Z)-2-benzylidenebenzofuran-3(2H)-one structure, which imparts a vibrant yellow color to many flowers. Beyond their role as natural pigments, aurones, including this compound, have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities. These activities include antioxidant, anti-inflammatory, and potential anticancer properties. Accurate and sensitive detection of these compounds in various biological matrices is crucial for pharmacokinetic studies, metabolism research, and overall drug development.
This document provides a detailed protocol for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound. The method is designed for research purposes and can be adapted for various biological sample types.
Experimental Protocols
Sample Preparation: Protein Precipitation for Biological Fluids (e.g., Plasma, Urine)
Protein precipitation is a rapid and effective method for removing the majority of protein content from biological samples, which can interfere with LC-MS/MS analysis.[1]
Materials:
-
Biological matrix (e.g., plasma, urine)
-
Acetonitrile (B52724) (HPLC grade), chilled at -20°C
-
Vortex mixer
-
Centrifuge capable of 14,000 x g and 4°C
-
Syringe filters (0.22 µm)
Protocol:
-
Pipette 100 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Liquid Chromatography (LC) Method
A reversed-phase C18 column is commonly used for the separation of flavonoids, providing good resolution and peak shape.[2][3] The use of formic acid in the mobile phase aids in the ionization of the analyte.[2]
Instrumentation and Materials:
-
HPLC system with a binary pump and autosampler
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[2]
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
Mass Spectrometry (MS) Method
Electrospray ionization (ESI) in negative ion mode is often suitable for phenolic compounds like flavonoids, as they readily form [M-H]⁻ ions.[1][3] Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[3]
Instrumentation:
-
Triple quadrupole mass spectrometer with an ESI source.
Data Presentation
The following tables summarize the quantitative parameters for the LC-MS/MS method.
Table 1: Liquid Chromatography Gradient Conditions
| Time (minutes) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.5 | 95 | 5 |
| 1.0 | 0.5 | 95 | 5 |
| 15.0 | 0.5 | 5 | 95 |
| 18.0 | 0.5 | 5 | 95 |
| 18.1 | 0.5 | 95 | 5 |
| 25.0 | 0.5 | 95 | 5 |
Table 2: Mass Spectrometry MRM Parameters for this compound
Note: The exact m/z values and collision energies should be optimized empirically using a standard of the analyte. The fragmentation of methoxylated flavonoids often involves the loss of a methyl radical (CH3•).[4]
| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Ionization Mode |
| This compound (Quantifier) | 299.1 | 284.0 | 100 | -25 | Negative |
| This compound (Qualifier) | 299.1 | 256.0 | 100 | -35 | Negative |
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for aurone (B1235358) detection.
Proposed Fragmentation Pathway
Caption: Proposed fragmentation of the target aurone.
References
- 1. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Developing a Cell-Based Assay for 4,6,4'-Trihydroxy-3'-methoxyaurone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aurones are a class of flavonoids known for a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] 4,6,4'-trihydroxy-3'-methoxyaurone is a specific aurone (B1235358) of interest for its potential therapeutic applications. The development of robust cell-based assays is crucial for characterizing the biological effects of this compound and elucidating its mechanism of action.
This document provides a comprehensive guide to developing a cell-based assay for this compound, with a focus on its anti-inflammatory properties. The protocols detailed herein start with fundamental cytotoxicity assessment to determine the appropriate concentration range for subsequent functional assays. The primary functional assay described is the quantification of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for studying inflammation.[3][4]
Experimental Workflow and Signaling Pathway
A logical workflow is essential for the systematic evaluation of this compound. The proposed workflow begins with determining the cytotoxic profile of the compound, followed by an assessment of its anti-inflammatory activity and investigation into the underlying signaling pathway.
Caption: Experimental workflow for the cell-based assay development.
Based on the known anti-inflammatory effects of aurones, a plausible mechanism of action for this compound is the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammatory responses.
Caption: Proposed NF-κB signaling pathway inhibited by the aurone.
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration range of this compound that is non-toxic to the cells, which is essential for the subsequent functional assays. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Protocol 2: Anti-inflammatory Activity Assessment by Nitric Oxide Assay
This protocol measures the effect of this compound on the production of nitric oxide in LPS-stimulated RAW 264.7 cells. The amount of nitrite (B80452), a stable metabolite of NO, is measured using the Griess reagent.[3]
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours.
-
Compound Treatment: Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[3] Include control groups: untreated cells, cells treated with LPS only, and cells treated with the compound only.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample.[3]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Data Analysis: Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of inhibition of NO production.
Caption: Workflow for the Nitric Oxide Assay.
Data Presentation
The quantitative data obtained from the experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of this compound on RAW 264.7 Cells
| Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| Control (0.1% DMSO) | 1.25 ± 0.08 | 100 |
| 1 | 1.23 ± 0.07 | 98.4 |
| 5 | 1.21 ± 0.09 | 96.8 |
| 10 | 1.18 ± 0.06 | 94.4 |
| 25 | 1.15 ± 0.08 | 92.0 |
| 50 | 0.95 ± 0.07 | 76.0 |
| 100 | 0.62 ± 0.05 | 49.6 |
Table 2: Effect of this compound on Nitric Oxide Production in LPS-stimulated RAW 264.7 Cells
| Treatment | Nitrite Concentration (µM) (Mean ± SD) | Inhibition of NO Production (%) |
| Control | 2.5 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 2.1 | 0 |
| LPS + Compound (1 µM) | 42.1 ± 1.9 | 8.1 |
| LPS + Compound (5 µM) | 35.6 ± 1.5 | 22.3 |
| LPS + Compound (10 µM) | 25.3 ± 1.2 | 44.8 |
| LPS + Compound (25 µM) | 15.7 ± 1.0 | 65.7 |
Conclusion
These application notes provide a detailed framework for developing a cell-based assay to evaluate the biological activity of this compound. The described protocols for cytotoxicity and anti-inflammatory assessment are robust and widely used in the field. The presented workflow and data tables offer a clear guide for researchers to characterize the effects of this aurone and similar compounds. Further investigation into the specific molecular targets and signaling pathways, such as the NF-κB pathway, will provide a more complete understanding of its mechanism of action.
References
- 1. Aurones: A Golden Resource for Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurones: A Golden Resource for Active Compounds | MDPI [mdpi.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
Application Note: High-Purity Isolation of Synthetic Aurones Using Preparative High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aurones are a vibrant class of flavonoids, structurally defined by a (Z)-2-benzylidenebenzofuran-3(2H)-one scaffold, which imparts a characteristic yellow color to many flowers.[1] In recent years, synthetic aurone (B1235358) derivatives have emerged as a significant area of interest in medicinal chemistry due to their extensive pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[1] The biological efficacy and the reliability of structure-activity relationship (SAR) studies are critically dependent on the purity of the synthesized compounds. Therefore, a robust and efficient purification method is paramount.
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the isolation and purification of target compounds from complex mixtures, offering high resolution and purity.[1][2][3] This application note provides a comprehensive set of protocols for the purification of synthetic aurones using preparative HPLC, from initial analytical method development to final purity verification.
Workflow for Aurone Purification
The purification process follows a systematic workflow, beginning with the analysis of the crude synthetic product to develop an optimal separation method, followed by scaling up to a preparative scale for purification, and concluding with a final purity assessment of the isolated compound.[1]
Caption: A typical workflow for the purification of synthetic aurones.
Experimental Protocols
Protocol 1: Analytical HPLC for Purity Assessment and Method Development
This initial step is crucial for evaluating the composition of the crude reaction mixture and for developing a robust separation method that can be scaled up for preparative purification.[1]
1.1. Instrumentation and Materials:
-
HPLC System: An analytical HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[1]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly effective for flavonoids.[1][4]
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.[1][4]
-
Mobile Phase B: HPLC-grade acetonitrile.[1]
-
Sample Solvent: Methanol or Dimethyl Sulfoxide (DMSO).
1.2. Sample Preparation:
-
Dissolve a small quantity of the crude synthetic aurone in the sample solvent to achieve a concentration of approximately 1 mg/mL.[1]
-
Ensure the sample is fully dissolved, using sonication if necessary.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[1]
1.3. Chromatographic Conditions: The following table outlines typical starting conditions for method development. The gradient should be optimized to achieve baseline separation of the target aurone peak from impurities.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes (example, optimize as needed) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[4] |
| Detection Wavelength | ~390-430 nm (Aurones' characteristic λmax) or DAD scan |
| Injection Volume | 5-10 µL |
Table 1: Typical analytical HPLC conditions for synthetic aurones.
Protocol 2: Preparative HPLC for Aurone Purification
This protocol scales up the optimized analytical method to isolate a larger quantity of the target aurone. The primary goal is to maximize purity, yield, and throughput.[3]
2.1. Instrumentation and Materials:
-
HPLC System: A preparative HPLC system with a high-pressure gradient pump, a UV-Vis detector with a preparative flow cell, and an automated fraction collector.[1]
-
Column: A reversed-phase C18 column with a larger diameter and particle size (e.g., 20 x 250 mm, 10 µm).[1]
-
Mobile Phases: Same as the analytical method (0.1% Formic Acid in Water and Acetonitrile).
2.2. Method Scale-Up and Sample Preparation:
-
Scaling the Flow Rate: The flow rate is scaled geometrically based on the column diameters. The formula for scaling is: Flow Rate (prep) = Flow Rate (analytical) x [Radius (prep)² / Radius (analytical)²]
-
Adjusting the Gradient: The gradient time points are adjusted proportionally to the new flow rate and column volume to maintain similar separation.
-
Sample Preparation: Dissolve the crude aurone product in a minimal amount of a strong solvent (like DMSO) and then dilute it with the initial mobile phase composition.[1] The final concentration depends on the column's loading capacity, which should be determined empirically to avoid peak distortion.
2.3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase, 20 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Scaled from the optimized analytical method |
| Flow Rate | ~18-20 mL/min (scaled from 1.0 mL/min on a 4.6 mm ID column) |
| Column Temperature | 30°C |
| Detection Wavelength | Same as the analytical method |
| Injection Volume | 1-5 mL (dependent on concentration and column capacity) |
Table 2: Example of scaled-up preparative HPLC conditions.
2.4. Fraction Collection:
-
Set the fraction collector to trigger collection based on the UV detector signal (threshold or slope).
-
Collect the eluent corresponding to the target aurone peak into separate vessels. It is advisable to collect the peak in multiple fractions (start, middle, and end) to isolate the purest portions.
Protocol 3: Purity Confirmation and Product Recovery
After purification, the purity of the collected fractions must be confirmed.
-
Purity Analysis: Take a small aliquot from each collected fraction containing the target compound and analyze it using the analytical HPLC method described in Protocol 1.[1]
-
Pooling Fractions: Combine the fractions that meet the desired purity level (typically >95%).
-
Solvent Removal: Remove the HPLC solvents from the pooled fractions using a rotary evaporator or a lyophilizer to obtain the final, pure aurone product as a solid.
-
Yield Calculation: Weigh the final product and calculate the recovery yield.
| Compound | Crude Purity (Area %) | Final Purity (Area %) | Recovery Yield (%) |
| Aurone-X | 75% | >98% | 65% |
| Aurone-Y | 60% | >99% | 52% |
Table 3: Representative data summary for the purification of two synthetic aurones.
Logical Framework: From Synthesis to Application
The purification of synthetic aurones is a critical intermediate step that links their chemical synthesis to their ultimate use in biological research and drug development. High purity ensures that any observed biological activity is directly attributable to the compound of interest.
Caption: Logical relationship from aurone synthesis to biological application.
Conclusion
The protocols detailed in this application note provide a robust framework for the successful purification of synthetic aurones using preparative HPLC.[1] This technique is essential for obtaining the high-purity compounds required for accurate biological evaluation in academic research and professional drug development settings. The systematic approach of method development, scale-up, and purity verification ensures the integrity and reliability of subsequent experimental data, ultimately accelerating the discovery of new therapeutic agents.[1]
References
NMR Spectroscopic Characterization of Synthetic Aurones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of synthetic aurones. Aurones, a class of flavonoids, are of significant interest in drug discovery due to their diverse biological activities. Accurate structural elucidation and characterization by NMR are crucial for advancing research and development in this area. This document outlines detailed protocols for NMR analysis, presents a compilation of NMR data for a variety of synthetic aurones, and includes a workflow for their characterization.
Introduction to NMR Characterization of Aurones
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules, including synthetic aurones. The aurone (B1235358) scaffold, characterized by a (Z)-2-benzylidenebenzofuran-3(2H)-one core, possesses distinct spectroscopic features. 1D NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the chemical environment of individual protons and carbons. For more complex structures or for complete assignment, 2D NMR experiments like COSY, HSQC, and HMBC are essential to establish connectivity between atoms.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts of Synthetic Aurones
The following tables summarize the ¹H and ¹³C NMR spectral data for a range of synthetic aurones, compiled from various research publications. Chemical shifts (δ) are reported in parts per million (ppm). The data is intended to serve as a reference for researchers working on the synthesis and characterization of new aurone derivatives.
Table 1: ¹H NMR Spectroscopic Data for Selected Synthetic Aurones in CDCl₃
| Compound | Ar-H (ppm) | =CH (ppm) | Other signals (ppm) | Reference(s) |
| (E)-2-benzylidenebenzofuran-3(2H)-one | 8.86 (s, 1H), 7.96 (d, 1H), 7.85 (d, 1H), 7.82 (d, 1H), 7.35–7.66 (m, 4H) | 6.93 (s, 1H) | [1] | |
| (E)-2-(4-methylbenzylidene)benzofuran-3(2H)-one | 7.86 (d, 1H), 7.84 (d, 1H), 7.81 (d, 1H), 7.30 (d, 2H), 7.26 (d, 1H) | 6.93 (s, 1H) | 2.43 (s, 3H, CH₃) | [1] |
| (E)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one | 7.95 (d, 1H), 7.84 (d, 1H), 7.69 (d, 1H), 7.36 (d, 1H), 7.21 (m, 2H), 7.027 (d, 2H) | 6.92 (s, 1H) | 3.89 (s, 3H, OCH₃) | [1] |
| (E)-2-(4-chlorobenzylidene)benzofuran-3(2H)-one | 7.86 (d, J = 8.4 Hz, 1H), 7.82 (ddd, J = 7.5, 1.5, 0.9 Hz, 1H), 7.76 (ddd, J = 8.4, 7.5, 1.5 Hz, 1H), 7.43 (d, J = 8.4 Hz, 1H), 7.38–7.31 (m, 1H), 7.23 (dd, J = 7.5, 0.9 Hz, 1H) | 6.84 (s, 1H) | [1] | |
| (E)-2-(4-dimethylamino-benzylidene)benzofuran-3(2H)-one | 7.88 (d, J = 8.9 Hz, 2H), 7.83 (d, J = 7.0 Hz, 1H), 7.63 (t, J = 8.0 Hz, 1H), 7.34 (d, J = 8.3 Hz, 1H), 7.21 (t, J = 7.6 Hz, 1H), 6.82 (d, J = 8.7 Hz, 2H) | 6.94 (s, 1H) | 3.10 (s, 6H, N(CH₃)₂) | [1] |
| 2-(4-Aminobenzylidene)benzofuran-3(2H)-one | 7.80 – 7.76 (m, 3H), 7.62 (t, J=7.32 Hz, 1H), 7.31 (d, J= 7.33 Hz, 1H), 7.19 (t, J=7.69 Hz, 1H), 6.72 (d, J=8.78 Hz, 2H) | 6.87 (s, 1H) | 4.07 (s, 2H, NH₂) | [2] |
| 2-(4-Acetamidobenzylidene)benzofuran-3(2H)-one | 9.43 (s, 1H, NH), 7.98 (d, J=8.79 Hz, 1H), 7.82-7.77 (m, 4H), 7.51 (d, J=8.42 Hz, 1H), 7.33 (t, J=8.06 Hz, 1H) | 6.84 (s, 1H) | 2.12 (s, 3H, CH₃) | [2] |
Table 2: ¹³C NMR Spectroscopic Data for Selected Synthetic Aurones in CDCl₃
| Compound | C=O (ppm) | Aromatic/Olefinic C (ppm) | Other C (ppm) | Reference(s) |
| Aurone | 185.5 | 166.4, 148.5, 136.2, 133.4, 130.6, 129.1, 124.2, 122.9, 121.8, 112.9, 111.4 | [3] | |
| 2-(4-Aminobenzylidene)benzofuran-3(2H)-one | 184.3 | 165.5, 148.6, 145.2, 136.1, 133.7 (2C), 124.4, 123.0, 122.4, 122.2, 114.9 (2C), 114.6, 112.8 | [2] | |
| 2-(Julolidine-9-ylmethylene)benzofuran-3(2H)-one | 183.6 | 164.9, 144.8, 144.5, 135.3, 131.3, 124 (2C), 122.6 (2C), 121.1, 118.8, 116.1, 112.7 | 49.9 (2C), 27.7 (2C), 21.4 (2C) | [2] |
| 2-(3-Hydroxy-4-methoxy-julolidine-9-ylmethylene)benzofuran-3(2H)-one | 182.2 | 163.5, 153.5, 147.0, 142.4, 135.3, 131.7, 124.2, 123.1 (2C), 114.9, 113.8, 112.6, 107.1, 106.9 | 56.1 (OCH₃), 50.2, 49.4, 27.3, 21.9, 21.1, 21.0 | [2] |
| Thiazole (B1198619) aurone with methoxy (B1213986) and methyl groups | 180-207 | Aromatic signals for benzene (B151609) and thiazole rings present | Aliphatic carbons for methoxy and methyl groups | [4] |
Experimental Protocols
General Protocol for Aurone Synthesis (Oxidative Cyclization of Chalcones)
This protocol describes a common method for the synthesis of aurones via the oxidative cyclization of 2'-hydroxychalcones.[5]
Materials:
-
Substituted 2'-hydroxychalcone (B22705)
-
Mercuric(II) acetate (B1210297) (Hg(OAc)₂)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Standard laboratory glassware and purification apparatus (e.g., for TLC and column chromatography)
Procedure:
-
Dissolve the 2'-hydroxychalcone in a minimal amount of DMSO.
-
Add a stoichiometric amount of mercuric(II) acetate to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Purify the crude aurone by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
NMR Sample Preparation
Materials:
-
Purified synthetic aurone (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆; 0.6-0.7 mL)
-
5 mm NMR tube
-
Pipette or syringe
-
Filter (e.g., cotton plug or syringe filter)
Procedure:
-
Weigh 5-10 mg of the purified aurone directly into a clean, dry vial.
-
Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently swirl or sonicate the vial to ensure complete dissolution of the sample.
-
Filter the solution through a small cotton plug in a Pasteur pipette or using a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube and carefully wipe the outside before inserting it into the NMR spectrometer.
1D NMR Spectroscopy Protocol
¹H NMR Spectroscopy:
-
Spectrometer: 300 MHz or higher
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Spectral Width: Typically 0-12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (adjust based on sample concentration)
¹³C{¹H} NMR Spectroscopy:
-
Spectrometer: 75 MHz or higher
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Spectral Width: Typically 0-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (adjust to achieve adequate signal-to-noise)
2D NMR Spectroscopy Protocols
COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-spin coupled (typically through 2-3 bonds).
-
Pulse Program: Standard COSY experiment (e.g., cosygp)
-
Parameters: Use standard parameters provided by the spectrometer software and adjust as needed.
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached.
-
Pulse Program: Standard HSQC experiment (e.g., hsqcedetgp)
-
Parameters: Optimize for an average ¹JCH coupling constant of ~145 Hz.
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting spin systems and assigning quaternary carbons.
-
Pulse Program: Standard HMBC experiment (e.g., hmbcgp)
-
Parameters: Optimize for long-range JCH coupling constants in the range of 7-10 Hz.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the NMR spectroscopic characterization of a newly synthesized aurone.
Caption: Workflow for NMR characterization of synthetic aurones.
The following diagram illustrates the logical relationships in elucidating aurone structures using various NMR techniques.
Caption: Logical relationships in NMR-based structure elucidation.
References
- 1. Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurones: Small Molecule Visible Range Fluorescent Probes Suitable for Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. ijpsr.com [ijpsr.com]
Application Notes and Protocols for Mass Spectrometry Fragmentation of Aurone Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mass spectrometric behavior of aurone (B1235358) compounds, a class of flavonoids known for their diverse biological activities. Understanding the fragmentation patterns of aurones is crucial for their rapid identification and structural elucidation in complex matrices, which is essential in natural product discovery, metabolomics, and drug development.
Introduction to Aurone Fragmentation
Aurones are characterized by a (Z)-2-benzylidene-1-benzofuran-3(2H)-one core structure. Unlike many other flavonoids that possess a six-membered C-ring, aurones feature a five-membered C-ring, which dictates their unique fragmentation pathways under mass spectrometric analysis. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the structural characterization of these compounds.
The fragmentation of aurones is primarily initiated by cleavage of the heterocyclic C-ring and the exocyclic double bond. The substitution patterns on both the benzofuran (B130515) (A-ring) and the benzylidene (B-ring) moieties significantly influence the fragmentation pathways, yielding characteristic product ions that can be used for structural confirmation.
Key Fragmentation Pathways of the Aurone Core
Under collision-induced dissociation (CID) in ESI-MS/MS, the protonated or deprotonated aurone molecule undergoes a series of characteristic fragmentation reactions. The most common pathways involve cleavages of the C-ring, leading to the formation of ions containing either the A-ring or the B-ring.
A primary fragmentation pathway for the aurone core involves the cleavage of the C1-O and C2-C3 bonds of the furanone ring. This results in the formation of a resonance-stabilized ion containing the A-ring and a neutral loss corresponding to the B-ring moiety. Another significant fragmentation involves the cleavage of the exocyclic C2=Cα double bond, which can lead to ions representing either the benzofuranone portion or the benzylidene portion of the molecule.
Substituents such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the A and B rings play a critical role in directing the fragmentation. For instance, the presence of a hydroxyl group can facilitate the loss of a water molecule (H₂O), while a methoxy group can lead to the neutral loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis
This protocol is suitable for the extraction of aurones from plant material or for the preparation of synthetic aurone standards for mass spectrometric analysis.
Materials:
-
Lyophilized and ground plant material or pure aurone compound
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
LC-MS vials
Procedure:
-
Weigh 10 mg of the powdered plant material or 1 mg of the pure aurone compound into a microcentrifuge tube.
-
Add 1 mL of 80% methanol in water containing 0.1% formic acid.
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the sample for 15 minutes in a water bath.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis of Aurones
This protocol outlines the general conditions for the separation and detection of aurone compounds using a liquid chromatography-tandem mass spectrometry system.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Triple Quadrupole, Q-TOF, or Orbitrap)
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS Parameters:
-
Ionization Mode: ESI positive and negative
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)
-
Source Temperature: 120 °C
-
Desolvation Gas Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10 to 40 eV to obtain optimal fragmentation.
-
Data Acquisition: Full scan mode (m/z 100-1000) and product ion scan mode for targeted compounds.
Data Presentation
The following table summarizes the quantitative mass spectrometry data for representative aurone compounds, including the mass-to-charge ratio (m/z) of the precursor ion and the major fragment ions observed in ESI-MS/MS.
| Compound | Structure | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Fragmentation Pathway |
| Aurone | C₁₅H₁₀O₂ | 223.07 | 195, 167, 139, 115 | Loss of CO, subsequent fragmentations of the A and B rings. |
| Aureusidin (6,3',4',5'-Tetrahydroxyaurone) | C₁₅H₁₀O₆ | 287.05 | 259, 153, 135 | Loss of CO, cleavage of the B-ring. |
| Sulfuretin (6,3',4'-Trihydroxyaurone) | C₁₅H₁₀O₅ | 271.05 | 243, 137, 135 | Loss of CO, cleavage of the B-ring. |
| Hispidol (6,4'-Dihydroxyaurone) | C₁₅H₁₀O₄ | 255.06 | 227, 135, 121 | Loss of CO, cleavage of the B-ring. |
| 4'-Methoxyaurone | C₁₆H₁₂O₃ | 253.08 | 225, 197, 135 | Loss of CO, loss of CH₃ radical. |
Visualization of Fragmentation Pathways
To illustrate the logical flow of a typical mass spectrometry experiment for aurone analysis and the general fragmentation pathways, the following diagrams are provided in Graphviz DOT language.
Caption: Experimental workflow for aurone analysis by LC-MS/MS.
Caption: General fragmentation pathways of the aurone core.
Application Notes and Protocols for Aurone Synthesis via Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
Aurones, a subclass of flavonoids, are recognized for their distinctive golden-yellow color and a wide array of biological activities, making them attractive scaffolds in drug discovery and materials science. The Knoevenagel condensation represents a prominent and versatile strategy for the synthesis of aurones. This method involves the condensation of a benzofuran-3(2H)-one with an aromatic aldehyde, typically under basic or acidic conditions, to yield the target aurone (B1235358). This document provides detailed experimental protocols, a summary of quantitative data, and visual representations of the synthetic workflow.
Core Concepts and Reaction Mechanism
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond.[1] In the context of aurone synthesis, the active methylene (B1212753) group is located on the benzofuran-3(2H)-one. The reaction is catalyzed by a base, which deprotonates the active methylene group to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aromatic aldehyde, leading to an aldol-type intermediate that subsequently dehydrates to furnish the final α,β-unsaturated aurone product.[2]
Experimental Protocols
Several methodologies have been developed for the Knoevenagel condensation to synthesize aurones, each with its own advantages concerning reaction conditions, yields, and environmental impact. Below are detailed protocols for commonly employed methods.
Protocol 1: Neutral Alumina-Mediated Synthesis
This protocol offers a mild and effective method for aurone synthesis, particularly for compounds without free hydroxyl groups, and can be combined with a scavenger-based purification to avoid chromatography.[3]
Materials:
-
Substituted benzofuran-3(2H)-one
-
Substituted aromatic aldehyde
-
Neutral alumina (B75360)
-
Isoniazid (B1672263) (for scavenger purification)
-
Methanol (B129727), Ethyl acetate, Acetone (for washing)
Procedure:
-
In a dry reaction vial, combine the benzofuran-3(2H)-one (0.2 mmol) and the aromatic aldehyde (0.4 mmol, 2 equivalents).
-
Add neutral alumina (0.7 g) to the vial, followed by dichloromethane (3 mL).
-
Stir the reaction mixture at 25 °C for 12 hours.
-
Purification using a scavenger: Add isoniazid (0.4 mmol) to the reaction mixture and continue stirring for an additional 12 hours.[4]
-
Filter the reaction mixture and wash the solid residue with a 1:1:1 mixture of methanol, ethyl acetate, and acetone.
-
Concentrate the filtrate under reduced pressure to obtain the desired aurone.
Protocol 2: Base-Mediated Synthesis for Hydroxy-Substituted Aurones
For aurones bearing hydroxyl groups, a traditional base-mediated approach is often employed.[3]
Materials:
-
Hydroxy-substituted benzofuran-3(2H)-one
-
Substituted aromatic aldehyde
-
Potassium hydroxide (B78521) (KOH) or other suitable base
-
Methanol or Ethanol (B145695)
Procedure:
-
Dissolve the hydroxy-substituted benzofuran-3(2H)-one in methanol or ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide in the corresponding alcohol.
-
Add the substituted aromatic aldehyde to the reaction mixture.
-
Stir the reaction at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 18 hours.[5]
-
Upon completion, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).
-
The precipitated product can be collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Protocol 3: Microwave-Assisted Synthesis in a Deep Eutectic Solvent
This green chemistry approach utilizes a deep eutectic solvent (DES) as both the solvent and catalyst, with microwave irradiation to accelerate the reaction.[6][7]
Materials:
-
Substituted benzofuran-3(2H)-one
-
Substituted aromatic aldehyde
-
Deep Eutectic Solvent (DES), e.g., choline (B1196258) chloride and urea (B33335) in a 1:2 molar ratio
-
Microwave reactor
-
Ethanol (for recrystallization)
Procedure:
-
In a microwave-safe reaction vessel, combine the benzofuran-3(2H)-one (1 mmol) and the aromatic aldehyde (1.2 mmol).
-
Add the deep eutectic solvent (approximately 2 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 5-10 minutes at a power level sufficient to maintain a temperature of 100-150°C.[6]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction vessel to room temperature.
-
Add water to the reaction mixture to precipitate the crude product.
-
Collect the solid product by filtration and wash it with cold water.
-
Purify the crude aurone derivative by recrystallization from ethanol.
Protocol 4: Catalyst-Free Synthesis in Water
This environmentally benign method avoids the use of catalysts and organic solvents.[8]
Materials:
-
Substituted benzofuran-3(2H)-one
-
Substituted aromatic aldehyde
-
Water
Procedure:
-
In a round-bottom flask, suspend the benzofuran-3(2H)-one (1 equivalent) and the aromatic aldehyde (1.1 equivalents) in water.
-
Heat the mixture to reflux and maintain for approximately 8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated aurone by simple filtration of the aqueous reaction mixture.
-
Wash the product with water and dry. This method often yields a product of high purity without the need for further chromatographic purification.[8]
Data Presentation
The following table summarizes typical quantitative data for the different synthetic protocols, allowing for easy comparison of reaction conditions and yields.
| Protocol | Catalyst/Medium | Temperature (°C) | Time | Typical Yield (%) | Reference |
| 1 | Neutral Alumina / DCM | 25 | 12 h | Good to Excellent | [3][4] |
| 2 | KOH / Methanol | 60 | 1-18 h | Varies | [5] |
| 3 | Choline chloride:Urea / Microwave | 100-150 | 5-10 min | High | [6] |
| 4 | Water (catalyst-free) | Reflux (100) | 8 h | 86 | [8] |
Visualization of Workflow and Reaction Mechanism
To provide a clearer understanding of the experimental process and the underlying chemical transformation, the following diagrams have been generated.
Caption: Figure 1: General Experimental Workflow for Aurone Synthesis.
Caption: Figure 2: Knoevenagel Condensation Mechanism for Aurone Synthesis.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. purechemistry.org [purechemistry.org]
- 3. A golden opportunity: benzofuranone modifications of aurones and their influence on optical properties, toxicity, and potential as dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijpab.com [ijpab.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
"troubleshooting low yield in aurone synthesis"
Welcome to the technical support center for aurone (B1235358) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during the synthesis of aurones.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My aurone synthesis reaction has a very low yield. What are the common causes?
Low yields in aurone synthesis can be attributed to several factors, ranging from reaction conditions to the nature of your starting materials. The most common culprits include:
-
Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, solvent, or the choice and amount of base/catalyst can significantly hinder the reaction.[1]
-
Steric Hindrance: The substitution pattern on your benzofuranone or aldehyde can sterically block the reaction from proceeding efficiently. Generally, para-substituted reactants yield better results than ortho- or meta-substituted ones due to reduced steric clash.[1]
-
Electronic Effects: The electronic properties of substituents on the aromatic rings play a crucial role. While electron-donating groups on the aldehyde can sometimes enhance reactivity in condensation reactions, certain catalytic syntheses may require electron-withdrawing groups to favor aurone formation over competing products like isoflavones.[1]
-
Side Reactions and By-product Formation: Depending on the synthetic route, competing reactions can consume starting materials and reduce the yield of the desired aurone. The formation of isoflavones is a known competing pathway in certain cyclization reactions of chalcones.[1]
-
Poor Starting Material Quality: Impurities in your benzofuranone or aldehyde starting materials can interfere with the reaction.[1]
-
Product Loss During Purification: Aurones can be lost during work-up and purification steps, particularly during column chromatography on silica (B1680970) gel, which may lead to poor material recovery.[1]
Q2: How can I determine if steric or electronic effects from my substrates are the cause of low yield?
A systematic analysis of your substrate's structure and a comparison with established literature can provide significant clues.
Troubleshooting Steps:
-
Analyze Your Substrates:
-
Steric Effects: Examine the groups near the reaction center. Bulky groups at the ortho positions of the aldehyde or on the benzofuranone ring can impede the approach of the reactants.[1]
-
Electronic Effects: Consider the electron-donating or electron-withdrawing nature of your substituents. For many condensation reactions, electron-donating groups on the aldehyde can slightly improve yields.[1] However, for specific palladium-catalyzed syntheses, electron-withdrawing groups on the B ring of the chalcone (B49325) are necessary to promote aurone formation.[2]
-
-
Literature Review: Search for publications that utilize substrates with similar substitution patterns to see if low yields are a known issue.
-
Run a Control Reaction: Use a simple, unhindered aldehyde (like benzaldehyde) with your benzofuranone to see if the yield improves. This can help isolate the problem to the specific aldehyde you are using.[1]
-
Modify Reaction Conditions: For sterically hindered substrates, increasing the reaction temperature or using a stronger base might help overcome the activation energy barrier.[1]
Q3: My TLC plate shows multiple spots after the reaction, suggesting by-products. How can I minimize them?
The formation of multiple by-products indicates that side reactions are occurring. Optimizing reaction selectivity is key.
Experimental Adjustments:
-
Lower the Temperature: Many side reactions have a higher activation energy than the desired reaction. Running the reaction at a lower temperature may improve selectivity.[1]
-
Change the Base/Catalyst: The choice of base is critical. A very strong base might promote undesired enolization or condensation reactions. Consider screening milder bases (e.g., K₂CO₃ vs. KOH).[1]
-
Control Reagent Addition: In some cases, such as the Claisen-Schmidt condensation, the Cannizzaro reaction can be a competing side reaction. This can be minimized by running the reaction at a lower temperature and adding the aldehyde dropwise.
Q4: I am struggling with purifying my aurone product. What are some effective strategies?
Purification can indeed be a challenge. If you are experiencing significant product loss during column chromatography, consider these alternatives:
-
Recrystallization: If your aurone product is a solid, recrystallization from a suitable solvent system (e.g., ethanol) can be a highly effective method for purification, often yielding very pure material with less loss than chromatography.[1][3]
-
Scavenger Resins/Reagents: To avoid chromatography altogether, a scavenger can be used to remove excess reagents. For instance, an excess of the aldehyde can be used to drive the reaction to completion, and then a scavenger like isoniazid (B1672263) can be added to react with the unreacted aldehyde, which can then be removed by a simple acid wash.[4]
Data Presentation: Impact of Reaction Conditions on Aurone Synthesis Yield
The following tables summarize quantitative data on how different synthetic methodologies and conditions can impact the yield of aurones.
Table 1: Comparison of Conventional vs. Microwave-Assisted Aurone Synthesis
| Derivative | Conventional Yield (%) | Microwave Yield (%) | Reference(s) |
| Aurone Derivative A | Often lower and variable | Significant increase observed | [5] |
| Aurone Derivative B | 40 - 83% (alumina-mediated) | 17 - 96% (DES-mediated) | [5] |
Table 2: Yields from Solvent-Free Aurone Synthesis via Grinding
| Starting Materials | Catalyst/Support | Reaction Time | Yield (%) | Reference(s) |
| 2-Hydroxyphenacyl chloride and Aryl Aldehydes | Activated Barium Hydroxide | 5 minutes | 85-95 | [3] |
| Benzofuran-3(2H)-one and Aldehydes | Alumina or Alumina-Potassium Fluoride | 2-10 minutes | 60-95 | [3] |
Experimental Protocols
Protocol 1: Aurone Synthesis via Acid-Catalysed Aldol Condensation
This protocol describes a method that avoids organic solvents and metal catalysts, affording the (Z)-isomer.[6]
Materials:
-
Benzofuran-3(2H)-one (100 mg, 0.75 mmol)
-
Substituted Benzaldehyde (B42025) (0.9 mmol, 1.2 equiv.)
-
Glacial Acetic Acid (7.5 mL)
-
Hydrochloric Acid (3 drops)
-
25 mL round-bottom flask
-
Magnetic stir bar
Procedure:
-
In a fume hood, add benzofuran-3(2H)-one and glacial acetic acid to the round-bottom flask at room temperature.
-
To the resulting orange solution, add the benzaldehyde derivative and then the hydrochloric acid.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into approximately 50 mL of cold distilled water.
-
Cool the resulting suspension in an ice bath for about 15 minutes to ensure complete precipitation of the product.
-
Filter the precipitate using a vacuum filtration apparatus.
-
Wash the filtered solid with cold distilled water.
-
Dry the purified aurone product in an oven.
Protocol 2: Aurone Synthesis via Oxidative Cyclization of a 2'-Hydroxychalcone (B22705)
This is a classical two-step method for aurone synthesis. Note: This protocol uses a mercury salt, which is highly toxic and requires appropriate handling and disposal procedures.[1]
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve 2-hydroxyacetophenone (B1195853) (1 equiv.) and the corresponding benzaldehyde derivative (1 equiv.) in ethanol.
-
Add a 40% aqueous NaOH solution as a catalyst and stir at room temperature until TLC indicates the reaction is complete.[7]
-
Pour the reaction mixture into ice-cold water and acidify with 1N HCl to precipitate the 2'-hydroxychalcone.
-
Filter the solid, wash with cold water, and dry.
Step 2: Oxidative Cyclization
-
Reflux the synthesized 2'-hydroxychalcone (1 equiv.) with mercuric(II) acetate (B1210297) (Hg(OAc)₂) in pyridine (B92270) with continuous stirring for approximately 60 minutes.[7][8]
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Acidify with 1N HCl to precipitate the aurone.
-
Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization.[8]
Visualizations
Troubleshooting Workflow for Low Aurone Yield
Caption: Troubleshooting workflow for low aurone yield.
General Experimental Workflow for Aurone Synthesis
Caption: General experimental workflow for aurone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Scaffold-Hopping Strategies in Aurone Optimization: A Comprehensive Review of Synthetic Procedures and Biological Activities of Nitrogen and Sulfur Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Parallel Synthesis of Aurones Using a Homogeneous Scavenger [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HPLC Separation of Flavonoid Isomers
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of flavonoid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to enhance your experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of flavonoid isomers in a question-and-answer format.
Issue 1: Poor Resolution or Co-elution of Flavonoid Isomers
Question: Why am I observing poor resolution or complete co-elution of my flavonoid isomer peaks?
Answer: Poor resolution is a common challenge in separating structurally similar flavonoid isomers.[1] The following factors can be optimized to improve separation:
-
Initial Checks:
-
Optimization Strategies:
-
Mobile Phase Composition: The choice of organic solvent and the use of additives are critical. Acetonitrile often provides better separation efficiency for flavonoids compared to methanol.[1][2] Adding a small amount of acid, such as 0.1% formic acid, to the aqueous mobile phase can improve peak shape and selectivity by suppressing the ionization of phenolic hydroxyl groups.[1][3][4]
-
Gradient Elution: Employing a shallow gradient, where the percentage of the organic solvent is increased slowly, can significantly enhance the resolution of closely eluting isomers.[1][4]
-
Column Temperature: Temperature influences mobile phase viscosity and analyte interaction with the stationary phase. Increasing the column temperature can lead to sharper peaks and improved resolution.[1][3][5] However, excessively high temperatures may not always be beneficial.[1] A systematic evaluation of different temperatures (e.g., 25°C, 30°C, 40°C) is recommended.[1]
-
Flow Rate: A lower flow rate increases the interaction time between the analytes and the stationary phase, which can lead to better separation of critical pairs, though it will also increase the run time.[1]
-
Stationary Phase: While C18 columns are widely used, consider a phenyl-hexyl column for alternative selectivity, which may improve the separation of certain isomers.[3]
-
References
Technical Support Center: Improving Aurone Solubility for Biological Assays
This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the poor aqueous solubility of aurones in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why are my aurone (B1235358) compounds poorly soluble in aqueous buffers?
A1: Aurones belong to the flavonoid family and, like many polyphenolic compounds, often have a planar, aromatic structure that is hydrophobic.[1][2] This inherent hydrophobicity leads to low intrinsic solubility in water-based media, which is a primary requirement for most biological assays.
Q2: What is the maximum recommended concentration of DMSO for cell-based assays?
A2: To minimize cytotoxicity, the final concentration of dimethyl sulfoxide (B87167) (DMSO) in cell-based assays should be kept as low as possible. Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects.[3] However, sensitive cell lines or primary cells may require even lower concentrations, such as 0.1%.[3][4] It is crucial to run a vehicle control with the same final DMSO concentration to assess any solvent-induced effects.
Q3: How can I chemically modify my aurone to improve its solubility?
A3: Chemical modification is a potent strategy for enhancing the solubility of aurones. Key approaches include:
-
Glycosylation: Attaching sugar moieties (glycosidic linkages) to the aurone scaffold can significantly increase aqueous solubility.[3][5][6]
-
Introducing Ionizable Groups: Adding acidic or basic functional groups allows for pH-dependent solubility enhancement.[3]
-
Scaffold Hopping: Altering the core structure to include more polar functional groups or replacing parts of the scaffold with bioisosteric alternatives (e.g., azaaurones) can improve solubility and other pharmacokinetic properties.[1][3]
-
Prodrugs: Converting the aurone into a more soluble prodrug that metabolically releases the active compound in vivo or in vitro is an effective approach.[7][8][9]
Q4: What are some advanced formulation strategies to improve aurone solubility for in vivo studies?
A4: For in vivo applications where simple co-solvents are not feasible, several advanced formulation strategies can be employed:
-
Solid Dispersions: The aurone is dispersed within a hydrophilic polymer matrix at a molecular level, which can significantly enhance the dissolution rate and apparent solubility.[3]
-
Lipid-Based Formulations: Encapsulating the hydrophobic aurone in nanoemulsions or solid lipid nanoparticles can facilitate its dispersion in an aqueous environment and improve oral bioavailability.[3]
-
Nanoparticles: Reducing the particle size of the aurone to the nanometer range increases its surface area, leading to a higher dissolution rate.[3]
Troubleshooting Guide
This guide addresses the common issue of aurone precipitation during experiments.
Problem: My aurone compound is precipitating out of solution during my biological assay.
| Potential Cause | Troubleshooting Steps |
| Low intrinsic aqueous solubility of the aurone. | 1. Use a Co-solvent: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.[10] For the final assay, dilute this stock into your aqueous buffer, ensuring the final DMSO concentration is non-toxic (ideally ≤ 0.5%).[3] 2. pH Adjustment: If your aurone has ionizable groups, test its solubility at different pH values to identify an optimal range for your assay.[3] 3. Use Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 can help maintain the solubility of hydrophobic compounds.[10] |
| The concentration of the aurone exceeds its solubility limit in the final assay medium. | 1. Determine Maximum Soluble Concentration: Perform a preliminary solubility test by creating serial dilutions of your aurone stock in the final assay buffer. Visually inspect for precipitation after a relevant incubation period.[3] 2. Reduce Final Concentration: If possible, lower the final concentration of the aurone in your assay to a level below its determined solubility limit.[3] |
| Interaction with components of the assay medium (e.g., salts, proteins). | 1. Simplify the Buffer: Test the aurone's solubility in a simpler buffer (e.g., phosphate-buffered saline) to check for interactions with media components.[3] 2. Consider Formulation Strategies: For persistent issues, explore advanced techniques like complexation with cyclodextrins to enhance apparent solubility.[3] |
| Instability of the diluted solution over time. | 1. Prepare Fresh Dilutions: Make fresh working dilutions from your DMSO stock for each experiment.[10] 2. Visual Inspection: Always visually inspect the final dilution for any signs of precipitation before adding it to your assay.[10] |
Data Presentation: Solubility Enhancement Strategies
The following table summarizes common strategies and their potential impact on the solubility of poorly water-soluble compounds like aurones.
| Solubilization Technique | Mechanism of Action | Typical Solvents/Excipients | Potential Fold Increase in Solubility | Key Considerations |
| Co-solvency | Reduces interfacial tension between the aqueous solution and the hydrophobic solute.[11] | DMSO, Ethanol (B145695), Propylene Glycol, PEG 400.[11] | 2 - 50 | The final concentration of the co-solvent must be non-toxic to the biological system.[3] |
| pH Adjustment | Ionizes acidic or basic functional groups on the aurone, increasing interaction with water. | Acidic or basic buffers. | Variable (highly dependent on pKa) | The required pH must be compatible with the biological assay conditions.[3] |
| Complexation | Forms a host-guest inclusion complex where the hydrophobic aurone is encapsulated by a hydrophilic host molecule.[12] | β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD).[12][13] | 5 - 200+ | Co-solvents like ethanol can sometimes interfere with complex formation.[12][14] |
| Prodrug Approach | A soluble promoiety is chemically attached to the aurone and is later cleaved to release the active drug.[8][15] | Phosphate esters, amino acid esters.[8][9] | >1000 | Requires biological or chemical cleavage to release the active aurone.[9] |
| Micronization/Nanonization | Increases the surface area of the compound, leading to a faster dissolution rate.[11] | N/A | Does not increase equilibrium solubility but improves dissolution rate.[11] | May not be sufficient for compounds with extremely low solubility. |
Experimental Protocols
Protocol 1: General Preparation of an Aurone Stock Solution in DMSO
This protocol outlines the standard method for preparing a concentrated stock solution of an aurone for in vitro experiments.
-
Weighing: Accurately weigh the desired amount of the aurone powder using a calibrated analytical balance and place it into a sterile, light-protected vial (e.g., amber glass).[16]
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10 mM).[16]
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.[16] If undissolved particles remain, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.[10][16]
-
Sterilization (Optional): For cell-based assays, sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.[10]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[16]
-
Preparation of Working Solution: For experiments, thaw an aliquot. Prepare intermediate and final dilutions by adding the DMSO stock to the aqueous assay buffer or cell culture medium dropwise while vortexing to prevent precipitation.[16] Always include a vehicle control with the equivalent final DMSO concentration in your experiment.[16]
Protocol 2: Screening for Solubility Enhancement with Cyclodextrins
This protocol provides a method to assess if cyclodextrins can improve the solubility of your aurone.
-
Prepare Cyclodextrin (B1172386) (CD) Solutions: Prepare a series of aqueous solutions of a cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0, 1, 2, 5, 10 mM) in your assay buffer.
-
Add Excess Aurone: Add an excess amount of the solid aurone powder to each CD solution in separate vials. Ensure the amount added is well above its expected solubility limit.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium. A shaker or rotator is recommended.
-
Separation of Undissolved Solid: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) or filter the suspensions through a 0.22 µm filter to remove the undissolved aurone.
-
Quantification: Carefully take a known volume of the clear supernatant and dilute it with an appropriate solvent (e.g., methanol, acetonitrile). Quantify the concentration of the dissolved aurone using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Analysis: Plot the concentration of the dissolved aurone against the concentration of the cyclodextrin. A linear increase in aurone concentration with increasing CD concentration indicates the formation of a soluble inclusion complex.
Visualizations
Caption: Troubleshooting workflow for addressing aurone precipitation in biological assays.
Caption: Experimental workflow for preparing aurone solutions for biological assays.
References
- 1. mdpi.com [mdpi.com]
- 2. Aurones: A Golden Resource for Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Glycosylation on the Stability of Protein Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Influence of Ethanol as a Co-Solvent in Cyclodextrin Inclusion Complexation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Stability of 4,6,4'-Trihydroxy-3'-methoxyaurone in Solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of 4,6,4'-trihydroxy-3'-methoxyaurone in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Aqueous Solutions
-
Question: My this compound is precipitating out of my aqueous buffer. How can I improve its solubility?
-
Answer: The aqueous solubility of this compound is limited.[1] To address this, consider the following strategies:
-
Co-solvents: Prepare a high-concentration stock solution in an appropriate organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[2] Subsequently, dilute the stock solution into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent is minimal (typically <0.5%) to avoid affecting your biological system.
-
pH Adjustment: The solubility of aurones can be pH-dependent due to their phenolic hydroxyl groups.[3] Experiment with slight adjustments to the pH of your buffer to determine an optimal range for solubility without compromising experimental conditions.
-
Determine Maximum Solubility: Before conducting your experiments, perform a preliminary test to find the maximum soluble concentration of the aurone (B1235358) in your final assay medium. This can be done by preparing serial dilutions and visually inspecting for any precipitation after a suitable incubation period.
-
Issue 2: Inconsistent or Diminished Biological Activity in Experiments
-
Question: I am observing variable or lower-than-expected biological activity of this compound in my in vitro assays. Could this be a stability issue?
-
Answer: Yes, the instability of flavonoids like aurones in cell culture media can lead to inconsistent results.[2] The degradation of your compound can be influenced by several factors:
-
Solution Age: Always prepare fresh working solutions of this compound immediately before each experiment. Avoid using stock solutions that have been stored for extended periods, especially at room temperature.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[2]
-
Light Exposure: Protect all solutions containing the aurone from light by using amber-colored vials or by wrapping the containers in aluminum foil.[2] Flavonoids can be susceptible to photodegradation.
-
Medium Composition: Components in cell culture media can contribute to the degradation of the compound. Minimize the pre-incubation time of the aurone in the experimental medium before adding it to your cells.
-
Issue 3: Color Change of the Experimental Solution
-
Question: The color of my solution containing this compound changes over time. What does this indicate?
-
Answer: A color change can be an indicator of chemical degradation. Aurones are polyphenolic compounds and can be prone to oxidation, which often results in a change in color. This is particularly relevant under alkaline pH conditions which can accelerate flavonoid degradation.[2] It is advisable to monitor the pH of your final working solution and ensure it is within a slightly acidic to neutral range if your experimental design allows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on available solubility data, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are suitable solvents for preparing high-concentration stock solutions (e.g., 30 mg/mL).[1] Ethanol can also be used, although the solubility is lower.[1] For long-term storage, DMSO is a common choice.
Q2: How should I store the solid compound and its stock solutions?
A2: The solid form of this compound is stable for at least four years when stored at -20°C.[1] Stock solutions should be stored at -20°C or -80°C in tightly sealed, light-protected (amber) vials. To minimize degradation, it is best to prepare aliquots to avoid multiple freeze-thaw cycles.[2]
Q3: How can I assess the stability of this compound under my specific experimental conditions?
A3: To definitively determine the stability in your experimental setup, a stability study is recommended. This involves incubating the aurone in your specific assay medium for the duration of your experiment and quantifying its concentration at various time points using a validated analytical method like High-Performance Liquid Chromatography (HPLC).[2]
Q4: What are the key factors that can influence the degradation of this compound in solution?
A4: The primary factors affecting the stability of aurones and other flavonoids in solution are:
-
pH: Alkaline conditions can accelerate degradation.
-
Temperature: Higher temperatures generally increase the rate of degradation.
-
Light: Exposure to UV or even ambient light can cause photodegradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidation of the polyphenolic structure.
-
Solvent: The choice of solvent can impact the stability of the compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature | -20°C | [1] |
| Solid Stability | ≥ 4 years | [1] |
| Solubility in DMF | 30 mg/mL | [1] |
| Solubility in DMSO | 30 mg/mL | [1] |
| Solubility in DMSO:PBS (pH 7.2) (1:1) | 0.50 mg/mL | [1] |
| Solubility in Ethanol | Slightly soluble | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and degradation pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Dilute the stock solution with a neutral buffer (e.g., PBS pH 7.4) to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the aurone (100 µg/mL in a neutral buffer) to a photostability chamber or direct sunlight for 24 hours. A control sample should be kept in the dark.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and alkaline samples. Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to quantify this compound and separate its degradation products.
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for flavonoid analysis.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
-
Gradient Elution: A gradient from a low to a high percentage of Mobile Phase B is typically used to separate compounds with varying polarities. A suggested starting gradient is 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of this compound, which is 395 nm.[1] A DAD can be used to scan a range of wavelengths to detect degradation products that may have different absorption maxima.
-
Sample Preparation: Dilute the samples from the stability study to an appropriate concentration with the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
-
Method Validation: The stability-indicating nature of the method should be validated by demonstrating that the degradation products are well-resolved from the parent compound.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing the stability of this compound and the potential experimental consequences.
References
Technical Support Center: Overcoming Peak Tailing in Flavonoid HPLC Analysis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during flavonoid analysis by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for flavonoid analysis?
A1: Peak tailing is a phenomenon in HPLC where a chromatographic peak is asymmetrical, with a trailing edge that is longer and more drawn out than the leading edge. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing is problematic because it can:
-
Reduce Resolution: Tailing peaks can overlap with adjacent peaks, making accurate separation and quantification of individual flavonoids difficult.
-
Decrease Sensitivity: As a peak broadens due to tailing, its height decreases, which can negatively impact the limit of detection and quantification.
-
Impact Quantification Accuracy: Asymmetrical peaks lead to unreliable and inconsistent peak area calculations, compromising the accuracy and reproducibility of your analysis.
An acceptable USP tailing factor is generally between 0.9 and 1.2, while values above 1.5 indicate significant tailing that requires correction.[1]
Q2: What are the most common causes of peak tailing when analyzing flavonoids?
A2: The most common causes of peak tailing in flavonoid HPLC analysis are:
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the polar functional groups of flavonoids, causing peak tailing.[2][3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of both the flavonoid analytes and the residual silanol groups. If the pH is not optimized, it can lead to secondary interactions and peak tailing.[3]
-
Metal Chelation: Flavonoids can chelate with metal ions present in the sample, mobile phase, or leached from the HPLC system's stainless-steel components, leading to distorted peak shapes.[4]
-
Column Issues: Problems such as column contamination, the formation of a void at the column inlet, or general column degradation can all contribute to peak tailing.[5][6]
-
Sample and Injection Related Issues: Sample overload (injecting too high a concentration) or using an injection solvent that is significantly stronger than the mobile phase can cause peak distortion.[4]
Q3: How do I know if secondary silanol interactions are causing my peak tailing?
A3: If you observe peak tailing primarily for your flavonoid compounds (which are polar) while non-polar compounds in the same run exhibit good peak shape, secondary silanol interactions are a likely cause.[7] These interactions are particularly prevalent when using older, Type A silica (B1680970) columns that have a higher concentration of acidic silanol groups.[2]
Q4: Can my sample preparation affect peak shape?
A4: Yes, inadequate sample cleanup can leave matrix components that contaminate the column, leading to peak tailing.[4] Additionally, using a sample solvent that is much stronger than your mobile phase can cause poor peak shape. It is always best to dissolve your sample in the mobile phase if possible.[4]
Troubleshooting Guides
Guide 1: Addressing Secondary Silanol Interactions
Secondary interactions with residual silanol groups on the column's stationary phase are a primary cause of peak tailing for polar compounds like flavonoids.
Troubleshooting Workflow:
Troubleshooting Silanol Interactions
Detailed Steps:
-
Lower Mobile Phase pH: The most effective way to suppress silanol interactions is to lower the pH of the mobile phase to between 2.5 and 3.5 using an acidic modifier like formic acid or phosphoric acid.[3] At this low pH, the silanol groups are protonated and less likely to interact with the flavonoid analytes.[3]
-
Use a Modern, End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically bonded with a small, inert compound to prevent them from interacting with analytes.[3] Using a high-purity, Type B silica column is recommended.[2]
-
Increase Buffer Concentration: For LC-UV applications, increasing the buffer concentration (e.g., to 25-50 mM) can help to mask the residual silanol groups and improve peak shape.[3] However, for LC-MS applications, keep the buffer concentration below 10 mM to avoid ion suppression.[3]
-
Add a Competing Base (Use with Caution): In some cases, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can improve the peak shape of basic analytes. The TEA will preferentially interact with the active silanol sites. However, TEA can be difficult to remove from the column and may affect the analysis of other compounds.
Guide 2: Optimizing Mobile Phase pH
The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like flavonoids.
Troubleshooting Workflow:
Optimizing Mobile Phase pH
Detailed Steps:
-
Determine the pKa of Your Flavonoid Analytes: The pKa is the pH at which a compound is 50% ionized and 50% non-ionized. For optimal peak shape, the mobile phase pH should be at least 2 units away from the analyte's pKa to ensure it is in a single ionic state.
-
Adjust Mobile Phase pH:
-
For acidic flavonoids , adjust the mobile phase pH to be at least 2 units below the pKa of the most acidic functional group. This will keep the flavonoids in their protonated, less polar form, leading to better retention and peak shape on a reversed-phase column.
-
For basic flavonoids , adjust the mobile phase pH to be at least 2 units above the pKa of the most basic functional group.
-
-
Ensure Adequate Buffering: Use a buffer with a pKa value within 1 pH unit of your desired mobile phase pH to ensure stable pH control. A buffer concentration of 10-50 mM is typically sufficient.[4]
Table 1: Approximate pKa Values of Common Flavonoids
| Flavonoid | Approximate pKa |
| Quercetin | ~7.0 |
| Kaempferol | ~7.3 |
| Luteolin | ~7.4 |
| Apigenin | ~7.5 |
| Rutin | Multiple pKa values due to sugar moiety |
Note: These are approximate values and can vary depending on the solvent and temperature. It is recommended to consult the literature for more specific pKa values for your analytes of interest.
Guide 3: Mitigating Metal Chelation
Flavonoids with specific structural features, such as catechol moieties, can chelate with metal ions, leading to peak tailing.
Troubleshooting Workflow:
Mitigating Metal Chelation
Detailed Steps:
-
Add a Chelating Agent to the Mobile Phase: Adding a small amount of a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase can effectively bind to free metal ions and prevent them from interacting with your flavonoid analytes. A concentration of 10-50 µM EDTA is often sufficient.[8]
-
Use a Bio-inert or PEEK HPLC System: If metal chelation is a persistent issue, consider using an HPLC system with bio-inert components (e.g., PEEK tubing and fittings) to minimize the contact of the mobile phase and sample with stainless steel surfaces.[4]
Guide 4: Addressing Column and System Issues
Physical problems with the HPLC column or system can also lead to peak tailing.
Troubleshooting Workflow:
Troubleshooting Column and System Issues
Detailed Steps:
-
Check for a Column Void: A void or channel in the column packing can cause peak distortion.[4] This may be indicated by a sudden drop in backpressure. In some cases, reversing and flushing the column can resolve the issue. However, a column with a significant void typically needs to be replaced.[4]
-
Clean the Column: If the column is contaminated with strongly retained sample components, it can lead to peak tailing. Follow the manufacturer's instructions for column cleaning. A typical procedure for a reversed-phase column involves flushing with a series of solvents of increasing strength (e.g., water, methanol (B129727), acetonitrile, isopropanol).
-
Replace the Column: HPLC columns have a finite lifetime and will degrade over time, leading to poor peak shape. If other troubleshooting steps fail, replace the column with a new one of the same type.
Experimental Protocols
Protocol 1: General Purpose HPLC Method for Flavonoid Analysis with Good Peak Shape
This method is suitable for the separation and quantification of a variety of flavonoids and is designed to minimize peak tailing.
Table 2: HPLC Conditions for Flavonoid Analysis
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent with DAD detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (end-capped) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 10% B; 5-40 min, 10-50% B; 40-45 min, 50-90% B; 45-50 min, 90% B; 50-55 min, 90-10% B; 55-60 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm and 360 nm |
| Injection Volume | 10 µL |
Mobile Phase Preparation:
-
Mobile Phase A (0.1% Formic Acid in Water):
-
Measure 999 mL of HPLC-grade water into a clean 1 L glass bottle.
-
Carefully add 1 mL of formic acid to the water.
-
Mix thoroughly.
-
Degas the solution for 15 minutes using an ultrasonic bath or vacuum filtration.
-
-
Mobile Phase B (Acetonitrile):
-
Use HPLC-grade acetonitrile.
-
Degas for 15 minutes.
-
Sample Preparation:
-
Prepare a stock solution of your flavonoid standard or extract in methanol or a solvent compatible with the initial mobile phase conditions.
-
Dilute the stock solution to the desired concentration using the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B).
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
Protocol 2: Adding EDTA to the Mobile Phase to Counteract Metal Chelation
Procedure:
-
Prepare a 1 mM EDTA Stock Solution:
-
Weigh out the appropriate amount of EDTA disodium (B8443419) salt dihydrate.
-
Dissolve it in a known volume of HPLC-grade water to make a 1 mM stock solution.
-
-
Prepare the Final Mobile Phase:
-
For a final concentration of 10 µM EDTA in your aqueous mobile phase (Mobile Phase A), add 10 mL of the 1 mM EDTA stock solution to a 1 L volumetric flask.
-
Add your buffer salts and/or acid (e.g., formic acid) as required by your method.
-
Bring the volume to 1 L with HPLC-grade water.
-
Mix thoroughly and degas.
-
Important Considerations:
-
Always ensure that the addition of EDTA does not negatively impact the chromatography of other compounds in your sample or interfere with your detection method.
-
The optimal concentration of EDTA may need to be determined empirically for your specific application.
References
- 1. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromacademy.com [chromacademy.com]
- 6. The Quality by design Approach for Analytical Method Development and Validation of the RP-HPLC Method for Estimation of Quercetin in Pure, Marketed, and Cream Formulation – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. EDTA as mobile phase for HPLC - Chromatography Forum [chromforum.org]
- 8. Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Matrix Effects in LC-MS Analysis of Aurones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the LC-MS analysis of aurones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate matrix effects in your experiments, ensuring accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS analysis of aurones?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest (in this case, aurones).[1] These components can include salts, lipids, proteins, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[1][2][3] This phenomenon can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.[4][5] Aurones, often analyzed in complex biological or botanical matrices, are susceptible to these effects, which can lead to unreliable results.
Q2: How can I determine if my aurone (B1235358) analysis is affected by matrix effects?
A2: A common method to assess matrix effects is through a post-extraction spike experiment.[6] This involves comparing the response of an analyte spiked into a blank matrix extract (that has gone through the sample preparation process) with the response of the analyte in a neat solvent. A significant difference between these responses indicates the presence of matrix effects. Another qualitative method is the post-column infusion experiment, where a constant flow of the aurone standard is introduced into the mobile phase after the analytical column.[4] Injection of a blank matrix extract will show a dip or a rise in the baseline at the retention times of interfering components, indicating regions of ion suppression or enhancement.[4][7]
Q3: What are the primary causes of matrix effects in LC-MS analysis?
A3: The primary cause of matrix effects is the co-elution of matrix components with the analyte of interest, leading to competition for ionization in the ESI source.[1][8] Phospholipids are a major contributor to matrix-induced ionization suppression in biological samples like plasma and serum. Other sources include salts, endogenous metabolites, and formulation excipients. In botanical extracts, pigments, sugars, and other flavonoids can be significant sources of interference.
Q4: Can the choice of internal standard help compensate for matrix effects?
A4: Yes, using an appropriate internal standard (IS) is a crucial strategy. The ideal internal standard is a stable isotope-labeled (SIL) version of the aurone you are analyzing.[1] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression or enhancement.[1][9] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used, though it may not compensate for matrix effects as effectively.
Q5: What are the most effective sample preparation techniques to minimize matrix effects for aurone analysis?
A5: Effective sample preparation is the most critical step in mitigating matrix effects by removing interfering components before LC-MS analysis.[1][10] The choice of technique depends on the complexity of the matrix and the properties of the specific aurones. Common and effective techniques include:
-
Solid-Phase Extraction (SPE): This is often the most effective method for cleaning up complex samples and reducing matrix effects.[10][11] It allows for the selective isolation of aurones while removing a significant portion of interfering compounds.[1]
-
Liquid-Liquid Extraction (LLE): LLE can effectively separate aurones from highly polar or non-polar interferences based on their solubility.[10] Adjusting the pH of the aqueous phase can optimize the extraction of acidic or basic aurones.[10]
-
Protein Precipitation (PPT): While a simple and fast method for biological samples, PPT is generally less effective at removing matrix components compared to SPE and LLE and can result in significant matrix effects.[11]
Troubleshooting Guide: Ion Suppression/Enhancement in Aurone Analysis
This guide provides a systematic approach to troubleshooting common issues related to matrix effects during the LC-MS analysis of aurones.
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Poor reproducibility of results between samples | Variable matrix effects across different sample lots or individuals.[5][12] | - Implement a more rigorous sample cleanup method: Switch from protein precipitation to SPE or LLE to remove more interferences.[1][10] - Use a stable isotope-labeled internal standard (SIL-IS): This will co-elute and experience the same matrix effects as the analyte, improving reproducibility.[1][9] - Prepare matrix-matched calibrants: Create your calibration curve in the same matrix as your samples to compensate for consistent matrix effects.[1] |
| Low signal intensity or poor sensitivity | Significant ion suppression due to co-eluting matrix components.[1][2] | - Optimize chromatographic separation: Modify the gradient, mobile phase composition, or column chemistry to separate the aurone peak from the suppression zone.[1][8] - Improve sample preparation: Employ SPE with a selective sorbent for aurones or a targeted phospholipid removal product for biological samples.[13] - Dilute the sample: If the aurone concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[9] |
| Inconsistent peak shapes (e.g., tailing, splitting) | Interaction of aurones with active sites in the LC system or co-eluting interferences. Poor peak shape can also be caused by column overload or contamination.[2] | - Use a metal-free or bio-inert LC column: Some compounds can interact with the stainless steel components of standard HPLC columns, leading to poor peak shape and signal loss.[14] - Optimize mobile phase pH and additives: Adding a small amount of formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape for many compounds. - Ensure thorough sample cleanup: Co-eluting matrix components can distort peak shapes. |
| Sudden drop in signal during a batch run | Buildup of matrix components on the column or in the MS source. | - Implement a column wash step: Include a high-organic wash at the end of each chromatographic run to elute strongly retained matrix components. - Clean the mass spectrometer ion source: Follow the manufacturer's protocol for cleaning the ion source components. - Improve sample preparation: A cleaner sample will lead to less instrument contamination over time. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Standard): Prepare a standard solution of the aurone in the final mobile phase solvent at a known concentration.
-
Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma, plant extract without the aurone of interest) and process it through your entire sample preparation procedure. Spike the final, clean extract with the aurone standard to the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the aurone standard at the beginning of the sample preparation procedure to achieve the same final concentration as Set A. This set is used to determine recovery.
-
-
LC-MS Analysis: Inject all three sets of samples into the LC-MS system and record the peak areas for the aurone.
-
Calculations:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Values between 85% and 115% are often considered acceptable.
-
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Quantitative Data Summary
The following table provides an illustrative comparison of the effectiveness of different sample preparation methods in reducing matrix effects for a hypothetical aurone analysis in human plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Overall Process Efficiency (%) |
| Protein Precipitation (Acetonitrile) | 95 | 45 (Suppression) | 42.8 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 85 | 88 (Slight Suppression) | 74.8 |
| Solid-Phase Extraction (C18) | 92 | 98 (Minimal Effect) | 90.2 |
Note: Data are for illustrative purposes and will vary depending on the specific aurone, matrix, and experimental conditions.
Visualizations
Caption: Troubleshooting workflow for matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. zefsci.com [zefsci.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. selectscience.net [selectscience.net]
- 14. chromatographyonline.com [chromatographyonline.com]
"improving precision and accuracy in flavonoid quantification"
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to enhance the precision and accuracy of flavonoid quantification.
Section 1: Sample Preparation and Extraction
Proper sample preparation is the foundation of accurate quantification. Errors introduced at this stage are difficult to correct later in the workflow.
Frequently Asked Questions (FAQs)
Q1: My flavonoid yield is low. What are the most critical factors in the extraction process?
A1: Low yield is a common issue influenced by several factors. The choice of extraction method and solvent are paramount. Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) often provide higher yields in less time compared to conventional methods like maceration or Soxhlet extraction.[1] Solvent polarity, temperature, time, and the solid-to-liquid ratio must be optimized. For example, a study on Gossypium hirsutum flowers found optimal conditions to be 70% ethanol (B145695), a 1:20 solid-to-liquid ratio, at 50°C for 1.5 hours.[2]
Q2: How do I choose the right extraction solvent for my specific flavonoids?
A2: The principle of "like dissolves like" is a good starting point. The polarity of the solvent should match the polarity of the target flavonoids.[3]
-
Flavonoid Glycosides (more polar): Often extracted efficiently with polar solvents like methanol (B129727), ethanol, or water mixtures.
-
Flavonoid Aglycones (less polar): Better extracted with less polar solvents such as ethyl acetate, dichloromethane, or chloroform.[3]
-
General Purpose: A mixture of ethanol or methanol with water is commonly employed and highly effective for a broad range of flavonoids.[4]
Q3: Can the extraction method itself degrade my target flavonoids?
A3: Yes, thermal degradation is a significant concern. Methods involving high heat, such as Soxhlet extraction, can degrade thermolabile flavonoids. It is crucial to optimize conditions like temperature and duration. For instance, one study determined that 30 minutes of refluxing at 90°C with 2M HCl was optimal for their sample, but noted this could be unsuitable for vegetables with high concentrations of heat-sensitive compounds.[5]
Troubleshooting Guide: Extraction Issues
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient extraction method or suboptimal solvent. | Optimize parameters like solvent composition, temperature, and time. Consider modern methods like Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE) which can offer higher efficiency.[1][6] |
| Incomplete cell wall disruption. | Ensure the plant material is finely ground to increase the surface area for solvent interaction.[4] | |
| Inconsistent Results (Poor Precision) | Variability in extraction conditions. | Standardize all extraction parameters meticulously, including time, temperature, solvent volume, and agitation speed. |
| Sample heterogeneity. | Homogenize the bulk sample material thoroughly before weighing out individual portions for extraction. | |
| Analyte Degradation | Exposure to high temperatures, light, or oxygen. | Use extraction methods with lower temperature profiles. Protect extracts from light by using amber vials and consider extracting under an inert atmosphere (e.g., nitrogen). |
Data Presentation: Impact of Extraction Method on Flavonoid Yield
The following table illustrates how different extraction techniques can impact the yield of Quercetin (B1663063) from a hypothetical plant matrix.
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Mean Quercetin Yield (mg/g) | RSD (%) |
| Maceration | 70% Ethanol | 25 | 1440 | 4.2 | 5.8 |
| Soxhlet | 70% Ethanol | 80 | 360 | 5.1 | 4.5 |
| Ultrasound-Assisted (UAE) | 70% Ethanol | 50 | 30 | 6.5 | 2.1 |
| Microwave-Assisted (MAE) | 70% Ethanol | 60 | 5 | 6.8 | 1.9 |
Data are representative and for illustrative purposes.
Section 2: Chromatographic Analysis (HPLC/LC-MS)
The analytical separation and detection stage is critical for resolving complex mixtures and achieving accurate quantification. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), is the most common technique.[7][8]
Workflow for Flavonoid Quantification
Frequently Asked Questions (FAQs)
Q4: What causes peak tailing for my phenolic compounds, and how can I fix it?
A4: Peak tailing, where the back half of the peak is broader than the front, is often caused by secondary interactions between acidic analytes and residual silanol (B1196071) groups on the silica-based column packing.[9][10]
-
Solution 1: Lower Mobile Phase pH: Reducing the mobile phase pH (e.g., to 2.5-3.5 with formic or phosphoric acid) suppresses the ionization of both the phenolic acids and the silanol groups, minimizing unwanted interactions.[9]
-
Solution 2: Use an End-Capped Column: Modern "end-capped" columns have their residual silanols chemically deactivated, which significantly reduces tailing.[9][10]
-
Solution 3: Check for Column Contamination: Column contamination can create active sites that cause tailing. Flush the column with a strong solvent or replace it if it's old.[9]
Q5: My peaks are fronting. What's the cause?
A5: Peak fronting, where the first half of the peak is broader, is typically a symptom of column overload.[11][12] This can be due to injecting a sample that is too concentrated or has too large a volume.[11] The solution is to reduce the sample concentration by diluting it or to decrease the injection volume.[11]
Q6: I'm using LC-MS and suspect matrix effects are impacting my results. How can I confirm and mitigate this?
A6: Matrix effects (ion suppression or enhancement) occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source, leading to inaccurate quantification.[13][14]
-
Confirmation: A common method to assess matrix effects is the post-extraction addition method. Compare the analyte's response in a neat solvent to its response in a blank sample extract spiked at the same concentration. A significant difference indicates a matrix effect.[13]
-
Mitigation:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This is one of the most effective ways to compensate for matrix effects.[14]
-
Use of Internal Standards: An ideal internal standard is a stable isotope-labeled version of the analyte, which behaves identically during ionization and can correct for variations.[15]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[16]
-
Troubleshooting Guide: Chromatographic Issues
Section 3: Data Processing and Calibration
Accurate quantification is impossible without a valid calibration strategy. The calibration curve relates the instrument's response to the concentration of the analyte.
Frequently Asked Questions (FAQs)
Q7: How many points should I use for my calibration curve?
A7: A minimum of five to seven concentration points (excluding the blank) is recommended to accurately define the relationship between concentration and response and to assess linearity.[17][18] The standards should be evenly spaced and bracket the expected concentration range of the unknown samples.[17]
Q8: What is an acceptable correlation coefficient (R²) for a calibration curve?
A8: While a high R² value (e.g., >0.99) is desirable, it does not by itself guarantee linearity or accuracy.[5] It is also crucial to visually inspect the plot of the data and the residuals to ensure there is no systematic deviation from the linear model. For regulated analyses, R² values of >0.999 are often required.[19]
Q9: What are the Limit of Detection (LOD) and Limit of Quantification (LOQ), and how are they determined?
A9:
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from the background noise, but not necessarily quantified with accuracy. It is often determined at a signal-to-noise ratio (S/N) of 3.[19][20]
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. It is typically determined at an S/N ratio of 10.[19][20]
These values are critical for defining the working range of the analytical method.[19]
Data Presentation: Method Validation Parameters
This table shows typical validation results for an HPLC-UV method for quantifying two common flavonoids, Quercetin and Kaempferol.
| Parameter | Quercetin | Kaempferol | Acceptance Criteria |
| Linear Range (µg/mL) | 0.31 - 25.0 | 0.27 - 43.2 | Should cover sample concentrations |
| Correlation Coeff. (R²) | 0.9995 | 0.9992 | > 0.99[5] |
| LOD (µg/mL) | 0.08 | 0.10 | S/N ≈ 3[21] |
| LOQ (µg/mL) | 0.25 | 0.35 | S/N ≈ 10[21] |
| Accuracy (Recovery %) | 98.1 - 102.2% | 97.9 - 101.8% | Typically 80-120% |
| Precision (Intra-day RSD%) | 1.5% | 1.8% | Typically < 5% |
| Precision (Inter-day RSD%) | 2.4% | 2.9% | Typically < 10% |
| Data adapted from validated methods for illustrative purposes.[5][21] |
Section 4: Key Experimental Protocols
Protocol: General HPLC-UV Method for Flavonoid Quantification
This protocol provides a starting point for the separation and quantification of common flavonoids like quercetin and kaempferol.[5]
1. Materials and Reagents
-
HPLC-grade methanol, acetonitrile (B52724), and water.
-
Phosphoric acid or formic acid.
-
Reference standards (e.g., quercetin, kaempferol) of known purity.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[22]
2. Standard Preparation
-
Prepare a stock solution of each reference standard (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions from the stock solution to create at least five working calibration standards that cover the desired concentration range (e.g., 0.5 to 50 µg/mL).[23][24]
3. Mobile Phase Preparation
-
A common mobile phase is a gradient of acetonitrile (Solvent B) and water with a small amount of acid (Solvent A).
-
Example: Solvent A: Water with 0.2% phosphoric acid; Solvent B: Acetonitrile.[5]
-
Filter and degas the mobile phase before use.
4. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Detection: Diode-Array Detector (DAD) or UV detector set at the absorption maximum for the target flavonoids (e.g., 360-370 nm for flavonols like quercetin and kaempferol).[5]
-
Gradient Elution Example:
-
0-20 min: 30% B to 70% B
-
20-22 min: 70% B to 100% B
-
22-30 min: Hold at 100% B
-
Follow with a re-equilibration step at initial conditions.
-
5. Analysis Sequence
-
Inject a blank (mobile phase or solvent) to establish a baseline.
-
Inject the calibration standards in a random order to avoid systematic bias.[17]
-
Inject the prepared samples.
-
Periodically inject a quality control (QC) standard to monitor system performance.
6. Data Analysis
-
Integrate the peak areas of the analytes in the standards and samples.
-
Construct a calibration curve by plotting peak area vs. concentration for the standards.
-
Use the linear regression equation (y = mx + b) from the curve to calculate the concentration of the analytes in the unknown samples.[25]
Factors Affecting Quantification Accuracy
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of Extraction Technique on the Content and Antioxidant Activity of Flavonoids from Gossypium Hirsutum linn. Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. agro.icm.edu.pl [agro.icm.edu.pl]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 9. benchchem.com [benchchem.com]
- 10. acdlabs.com [acdlabs.com]
- 11. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 12. silicycle.com [silicycle.com]
- 13. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 16. researchgate.net [researchgate.net]
- 17. uknml.com [uknml.com]
- 18. smart.dhgate.com [smart.dhgate.com]
- 19. mdpi.com [mdpi.com]
- 20. akjournals.com [akjournals.com]
- 21. researchgate.net [researchgate.net]
- 22. scielo.br [scielo.br]
- 23. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 24. phytopharmajournal.com [phytopharmajournal.com]
- 25. How To Make A Calibration Curve: A Guide (2024) [ryzechemie.com]
Validation & Comparative
A Comparative Guide to HPLC-UV Method Validation for Aurone Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Aurones, a class of flavonoids known for their diverse pharmacological activities, require robust analytical methods for their detection and quantification. This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for aurone (B1235358) quantification, comparing its performance with alternative methods and providing supporting experimental data.
Method Performance Comparison
The selection of an analytical method depends on various factors, including sensitivity, selectivity, accuracy, precision, and cost. While HPLC-UV is a widely accessible and reliable technique for the quantification of aurones, other methods like Liquid Chromatography-Mass Spectrometry (LC-MS) offer distinct advantages, particularly in terms of sensitivity and selectivity.[1][2]
| Parameter | HPLC-UV | LC-MS/MS |
| Specificity | Good, but potential for interference from co-eluting compounds with similar UV spectra.[3] | Excellent, based on mass-to-charge ratio, minimizing interferences.[3] |
| Linearity (r²) | Typically ≥ 0.999[4] | Typically ≥ 0.99 |
| Accuracy (% Recovery) | Generally within 98-102%[4] | Generally within 95-105%[2] |
| Precision (% RSD) | Intra-day and Inter-day precision typically < 2%[4] | Intra-day and Inter-day precision typically < 15% |
| Limit of Detection (LOD) | Higher, often in the µg/mL range. | Lower, often in the ng/mL to pg/mL range.[2] |
| Limit of Quantification (LOQ) | Higher, often in the µg/mL range. | Lower, often in the ng/mL to pg/mL range.[2] |
| Cost | Lower initial investment and operational costs. | Higher initial investment and operational costs. |
| Throughput | Can be high, with relatively short run times. | Can be high, with very short run times possible.[3] |
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of any analytical method. Below are representative protocols for sample preparation and HPLC-UV analysis for aurone quantification, based on methods used for aurones and other flavonoids.
Sample Preparation (from Plant Material)
-
Extraction: Weigh 1.0 g of powdered, dried plant material. Extract with 20 mL of 80% methanol (B129727) in an ultrasonic bath for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
HPLC-UV Method for Aurone Quantification
The following HPLC conditions are based on a method used for the quantification of the aurones leptosidin (B1241213) and leptosin (B1674754) from Coreopsis lanceolata flowers.[5][6]
-
Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Mobile Phase:
-
Gradient Elution:
Time (min) Solvent A (%) Solvent B (%) 0 95 5 3 95 5 6 85 15 12 80 20 35 80 20 | 37 | 10 | 90 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Aurones typically exhibit strong absorbance between 390 and 430 nm. The specific wavelength should be optimized based on the UV spectrum of the aurone of interest. For example, sulfuretin (B1682711) has a maximum absorbance at 415 nm.[7]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Method Validation Workflow
The validation of an HPLC-UV method ensures its reliability for its intended purpose. The process follows guidelines from the International Council for Harmonisation (ICH).
Caption: Workflow for HPLC-UV Method Validation.
Signaling Pathway Visualization
While this guide focuses on the analytical method, understanding the biological context of aurones is crucial. The diagram below illustrates a simplified representation of how aurones can modulate cellular signaling pathways, such as the NF-κB and Nrf2 pathways, which are often implicated in their anti-inflammatory and antioxidant effects.
Caption: Aurone Modulation of NF-κB and Nrf2 Pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
- 6. benchchem.com [benchchem.com]
- 7. Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Aurones vs. Flavones: A Comparative Guide to Their Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Aurones and flavones, two classes of flavonoid compounds, are garnering significant attention in the scientific community for their potent antioxidant properties. As structural isomers, they share a common biochemical precursor but exhibit distinct structural features that influence their biological activity.[1] This guide provides an objective comparison of the antioxidant activity of aurones and flavones, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
Structural Differences
Aurones are characterized by a (Z)-2-benzylidene-1-benzofuran-3(2H)-one core, which distinguishes them from flavones, which possess a 2-phenyl-4H-1-benzopyran-4-one backbone.[1] This structural variance, particularly the five-membered B-ring in aurones compared to the six-membered ring in flavones, has a significant impact on their physicochemical properties and, consequently, their antioxidant potential.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of aurones and flavones is frequently evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a compound required to scavenge 50% of the free radicals, with a lower IC50 value indicating higher antioxidant activity.
While a comprehensive head-to-head comparison of a wide range of aurones and flavones under identical experimental conditions is limited in the existing literature, the following table compiles available data from various studies to provide a comparative overview. It is crucial to note that direct comparisons between values from different studies should be made with caution due to variations in experimental protocols.
| Compound Class | Compound | Assay | IC50 (µM) | Source |
| Aurones | Sulfuretin | DPPH | 15.2 | (Fukui et al., 2007) |
| Hispidol | DPPH | 25.8 | (Fukui et al., 2007) | |
| 4,6,4'-Trihydroxyaurone | DPPH | 8.5 | (Zheng et al., 2011) | |
| 3',4',6-Trihydroxyaurone | DPPH | 12.3 | (Zheng et al., 2011) | |
| Flavones | Luteolin | DPPH | 7.5 | (Seelinger et al., 2008) |
| Apigenin | DPPH | 21.3 | (Seelinger et al., 2008) | |
| Quercetin (Flavonol) | DPPH | 4.7 | (Seelinger et al., 2008) | |
| Kaempferol (Flavonol) | DPPH | 9.8 | (Seelinger et al., 2008) |
Structure-Activity Relationship (SAR)
The antioxidant activity of both aurones and flavones is intrinsically linked to their chemical structure. Key determinants include:
-
Hydroxyl Groups: The number and position of hydroxyl (-OH) groups on the aromatic rings are paramount. A greater number of hydroxyl groups generally correlates with higher antioxidant activity.
-
Catechol Moiety: The presence of a catechol group (an ortho-dihydroxy arrangement) on the B-ring significantly enhances radical scavenging capabilities. This is a prominent feature in many highly active flavonoids.
-
Planarity and Conjugation: The planarity of the molecule and the extent of π-conjugation influence the ability to delocalize electrons and stabilize the resulting radical after hydrogen or electron donation.
Signaling Pathway: Nrf2-Keap1 Antioxidant Response
A critical mechanism through which flavonoids exert their antioxidant effects is the modulation of the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or electrophiles, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of antioxidant and cytoprotective genes. Flavonoids can activate this pathway, thereby bolstering the cell's endogenous antioxidant defenses.
Caption: Nrf2-Keap1 signaling pathway activation by flavonoids.
Experimental Workflows and Protocols
The following sections detail the methodologies for the most common antioxidant assays used to evaluate aurones and flavones.
Experimental Workflow: Antioxidant Capacity Assays
Caption: General experimental workflow for antioxidant assays.
DPPH Radical Scavenging Assay Protocol
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (typically 0.1 mM). Store in the dark.
-
Sample Preparation: Prepare a series of dilutions of the test compounds (aurones and flavones) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a defined volume of the test sample or standard to the DPPH solution. A blank containing only methanol and the DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Decolorization Assay Protocol
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours. The ABTS•+ solution is then diluted with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the test compounds and a standard (e.g., Trolox) in the appropriate solvent.
-
Reaction Mixture: Add a small volume of the test sample or standard to the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.
-
TEAC Determination: The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as a 1 mM concentration of the substance under investigation.
Oxygen Radical Absorbance Capacity (ORAC) Assay Protocol
-
Reagent Preparation: Prepare a working solution of fluorescein (B123965) in a phosphate (B84403) buffer (75 mM, pH 7.4). Prepare a solution of the free radical initiator, 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), in the same buffer.
-
Sample Preparation: Prepare dilutions of the test compounds and a standard (Trolox) in the phosphate buffer.
-
Reaction Mixture: In a black 96-well plate, add the fluorescein solution followed by the sample or standard. A blank containing only the buffer and fluorescein is also included.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes).
-
Initiation and Measurement: Initiate the reaction by adding the AAPH solution to all wells. Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every minute for 60-90 minutes) using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.
-
Calculation: The antioxidant activity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
ORAC Value Determination: The ORAC value is expressed as micromoles of Trolox equivalents per liter or gram of the sample by comparing the net AUC of the sample to a Trolox standard curve.
Conclusion
Both aurones and flavones demonstrate significant antioxidant potential, primarily governed by their structural features, especially the presence and arrangement of hydroxyl groups. While direct, extensive comparative data is still emerging, the available information suggests that both classes of compounds are promising candidates for the development of novel antioxidant-based therapeutics. The activation of the Nrf2-Keap1 pathway represents a key mechanism of their action, highlighting their ability to enhance endogenous antioxidant defenses. Further research involving standardized, parallel testing of a wider array of aurone (B1235358) and flavone derivatives is warranted to fully elucidate their comparative efficacy and to guide future drug discovery efforts.
References
A Guide to the Inter-laboratory Validation of the DPPH Assay for Flavonoids
For researchers, scientists, and drug development professionals, the accurate and reproducible assessment of the antioxidant capacity of flavonoids is crucial. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely adopted method for this purpose due to its simplicity and efficiency. This guide provides a comprehensive comparison of the DPPH assay's performance, supported by experimental data from validation studies, and offers detailed protocols to enhance inter-laboratory consistency.
Comparison of DPPH Assay Performance with Alternatives
The DPPH assay's reliability is often compared with other antioxidant capacity assays, most notably the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. While both are spectrophotometric methods based on radical scavenging, they exhibit different characteristics. The ABTS assay is applicable to both hydrophilic and lipophilic antioxidant systems, whereas the DPPH assay is considered more suitable for hydrophobic systems[1]. Studies have shown a strong positive correlation between the antioxidant capacities measured by both assays (ρ= 0.949, p< 0.001)[2]. However, the ABTS assay may be more effective for high-pigmented and hydrophilic antioxidants[2].
Inter-laboratory validation studies are critical for establishing the robustness of any analytical method. A study evaluating the antioxidant capacity of food additives, including flavonoid-rich extracts, using the DPPH assay across 14 laboratories provides valuable insights into its performance. The results demonstrated good precision within the same laboratory (repeatability) and between different laboratories (reproducibility)[3][4][5].
Quantitative Data Summary
The following tables summarize the precision of the DPPH assay from an inter-laboratory study. The data is presented for both the IC50 (the concentration of an antioxidant required to scavenge 50% of the DPPH radical) and the Trolox Equivalent Antioxidant Capacity (TEAC), which is a method of standardizing results against a common reference compound, Trolox.
Table 1: Repeatability (Within-Laboratory Precision) of the DPPH Assay
| Analyte | Repeatability Relative Standard Deviation (RSDr) of IC50 (%) | Repeatability Relative Standard Deviation (RSDr) of TEAC (%) |
| Trolox | 1.8 - 2.2 | N/A |
| Tea Extract | 2.2 - 2.9 | 2.1 - 2.5 |
| Grape Seed Extract | 2.2 - 2.9 | 2.1 - 2.5 |
| Enju Extract | 2.2 - 2.9 | 2.1 - 2.5 |
| d-α-tocopherol | 2.2 - 2.9 | 2.1 - 2.5 |
Source: Data adapted from an inter-laboratory evaluation study on food additives[3][4][5].
Table 2: Reproducibility (Between-Laboratory Precision) of the DPPH Assay
| Analyte | Reproducibility Relative Standard Deviation (RSDR) of IC50 (%) | Reproducibility Relative Standard Deviation (RSDR) of TEAC (%) |
| Trolox | 4.0 - 7.9 | N/A |
| Tea Extract | 6.0 - 11 | 3.7 - 9.3 |
| Grape Seed Extract | 6.0 - 11 | 3.7 - 9.3 |
| Enju Extract | 6.0 - 11 | 3.7 - 9.3 |
| d-α-tocopherol | 6.0 - 11 | 3.7 - 9.3 |
Source: Data adapted from an inter-laboratory evaluation study on food additives[3][4][5].
Notably, the study found that using TEAC was effective in reducing the variance among laboratories, as indicated by the lower ratio of RSDR to RSDr for TEAC values compared to IC50 values[3][4].
Experimental Protocols
To ensure consistency and comparability of results across different laboratories, adhering to a standardized experimental protocol is paramount. Below are detailed methodologies for performing the DPPH assay using both cuvette-based spectrophotometers and microplate readers.
Principle of the DPPH Assay
The DPPH radical is a stable free radical with a deep purple color in solution, showing maximum absorbance around 517 nm.[6] When an antioxidant compound, such as a flavonoid, donates a hydrogen atom or an electron to the DPPH radical, it becomes neutralized, and the color changes to a pale yellow.[7] This discoloration is proportional to the concentration of the antioxidant and can be measured spectrophotometrically.
Reagent Preparation
-
DPPH Stock Solution (e.g., 0.2 mM):
-
Accurately weigh 3.94 mg of DPPH powder.
-
Dissolve in 50 mL of methanol (B129727) or ethanol (B145695) in a volumetric flask.
-
Vortex until fully dissolved.
-
Protect the solution from light by wrapping the flask in aluminum foil and store at 4°C. It is recommended to prepare this solution fresh weekly.[6]
-
-
DPPH Working Solution:
-
Flavonoid/Sample Stock Solutions (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of the flavonoid standard or sample extract.
-
Dissolve in 10 mL of methanol or ethanol in a volumetric flask. Sonication may be necessary for complete dissolution.[6]
-
-
Positive Control (e.g., Quercetin, Trolox):
-
Prepare a stock solution of a known antioxidant standard in the same manner as the flavonoid solutions.
-
Assay Procedure (Cuvette Method)
-
Prepare a series of dilutions of the flavonoid/sample and positive control solutions.
-
Control: In a cuvette, mix 1 mL of the DPPH working solution with 1 mL of the solvent (methanol or ethanol). Record the absorbance as Acontrol.[6]
-
Samples: For each concentration of the flavonoid/sample and positive control, mix 1 mL of the solution with 1 mL of the DPPH working solution in a cuvette.[6]
-
Incubation: Incubate the solutions in the dark at room temperature for 30 minutes.[6]
-
Measure Absorbance: After incubation, measure the absorbance of each sample at 517 nm (Asample).[6]
Assay Procedure (Microplate Method)
-
Prepare a series of dilutions of the flavonoid/sample and positive control solutions.
-
Add 100 µL of each dilution to the wells of a 96-well plate.[6]
-
Add 100 µL of the solvent to the blank wells.[6]
-
Initiate the reaction by adding 100 µL of the DPPH working solution to all wells except the blanks. Add 100 µL of the solvent to the blank wells.[6]
-
Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.[6]
-
Measure Absorbance: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[6]
Calculation of DPPH Radical Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Acontrol - Asample) / Acontrol] x 100 [7]
The IC50 value can then be determined by plotting the percentage of inhibition against the concentration of the flavonoid/sample.
Visualizing the Workflow and Chemical Reaction
To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.
References
- 1. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 6. benchchem.com [benchchem.com]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
The "Golden" Scaffold: A Guide to the Cross-Reactivity of Aurones in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the enzymatic inhibition profiles of aurone (B1235358) derivatives, complete with supporting data and detailed experimental protocols.
Aurones, a class of flavonoids characterized by a distinctive golden color, have emerged as a privileged scaffold in medicinal chemistry. Their rigid structure and potential for diverse substitutions make them attractive candidates for enzyme inhibition. However, a critical aspect of preclinical drug development is understanding a compound's selectivity. This guide provides a comparative analysis of the cross-reactivity of various aurone derivatives against multiple enzyme targets, offering insights into their potential for both specific and multi-target therapeutic strategies.
Comparative Analysis of Enzymatic Inhibition by Aurones
The inhibitory potential of aurones varies significantly based on their substitution patterns and the target enzyme class. While some derivatives exhibit potent and selective inhibition, others display a broader spectrum of activity. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of representative aurones against a panel of enzymes, collated from various studies. Lower IC₅₀ values indicate higher inhibitory potency.
| Aurone Derivative | Target Enzyme | Enzyme Class | IC₅₀ | Reference |
| 4,6,4'-Trihydroxyaurone | Human Tyrosinase | Oxidoreductase | ~25 µM (75% inhib. at 100 µM) | [1] |
| (Z)-2-(4'-pyrrolidin-1-yl)benzylidene-6-methoxybenzofuran-3(2H)-one (2-2) | Monoamine Oxidase B (MAO-B) | Oxidoreductase | 0.049 µM | [2] |
| (Z)-2-(4'-pyrrolidin-1-yl)benzylidene-6-methoxybenzofuran-3(2H)-one (2-2) | Acetylcholinesterase (AChE) | Hydrolase | 1.14 µM | [2] |
| BFO25 (Aurone Derivative) | Protein Kinase CK2 | Kinase | 0.003 µM (3 nM) | [3][4][5] |
| Aureusidin | RNA-dependent RNA polymerase (RdRp) | Polymerase | 5.2 µM | |
| Carboxylated Aurone (B-ring COOH) | Xanthine (B1682287) Oxidase | Oxidoreductase | Low µM range | [6] |
| Aurone Derivative ArC | α-Amylase | Hydrolase | 10 µg/ml | [7] |
| Aurone Derivative ArC | α-Glucosidase | Hydrolase | Potent Inhibition | [7] |
Disclaimer: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Key Experimental Methodologies
Reproducibility is paramount in scientific research. Below are detailed protocols for two common enzymatic assays used to evaluate aurone activity.
Tyrosinase Inhibition Assay (DOPA Oxidase Activity)
This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome (B613829), catalyzed by tyrosinase.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1) solution
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Sodium Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)
-
Test aurone derivatives dissolved in DMSO
-
Kojic acid (positive control)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation: Prepare a stock solution of L-DOPA in the phosphate buffer. Prepare serial dilutions of the test aurones and kojic acid in DMSO.
-
Assay Mixture: In a 96-well plate, add the following to each well:
-
Phosphate Buffer
-
A small volume (e.g., 2 µL) of the test aurone dilution or DMSO for the control.
-
Tyrosinase enzyme solution.
-
-
Pre-incubation: Incubate the plate for 10 minutes at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Add the L-DOPA substrate solution to all wells to start the reaction.[8][9][10]
-
Measurement: Immediately measure the absorbance at a specific wavelength (typically 475-490 nm) at time zero and then kinetically for a set period (e.g., 20 minutes) at a controlled temperature.[9][11]
-
Data Analysis: The rate of dopachrome formation is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100 The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protein Kinase Inhibition Assay (ADP-Glo™ Format)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human protein kinase (e.g., CK2 alpha 1)
-
Specific peptide substrate for the kinase
-
ATP (Adenosine Triphosphate)
-
Kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
Test aurone derivatives dissolved in DMSO
-
Known kinase inhibitor (positive control, e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer (plate reader)
Procedure:
-
Kinase Reaction: In a white assay plate, combine:
-
Kinase reaction buffer
-
Test aurone dilution or DMSO for control.
-
Peptide substrate and ATP solution.
-
Diluted kinase enzyme to initiate the reaction.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45-60 minutes).[12][13]
-
Reaction Termination: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[14]
-
ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to produce light. Incubate for 30-60 minutes at room temperature.[14][15]
-
Measurement: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the ADP concentration. Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value by non-linear regression analysis of the dose-response curve.
Visualizing Workflows and Pathways
To better illustrate the processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: General workflow for an in vitro enzymatic inhibition assay.
Caption: Inhibition of a kinase within a generic signaling cascade.
References
- 1. Discovery of benzylidenebenzofuran-3(2H)-one (aurones) as inhibitors of tyrosinase derived from human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi-targeting aurones with monoamine oxidase and amyloid-beta inhibitory activities: Structure-activity relationship and translating multi-potency to neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of new aurone derivatives as submicromolar CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new aurone derivatives as submicromolar CK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxylated aurone derivatives as potent inhibitors of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Anti-Tyrosinase Assay using L-DOPA [myskinrecipes.com]
- 9. researchgate.net [researchgate.net]
- 10. Tyrosinase inhibition activity | Nawah Scientific [nawah-scientific.com]
- 11. activeconceptsllc.com [activeconceptsllc.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. carnabio.com [carnabio.com]
- 14. ulab360.com [ulab360.com]
- 15. ulab360.com [ulab360.com]
A Comparative Guide to the Synthetic Routes of Aurone Compounds
For Researchers, Scientists, and Drug Development Professionals
Aurones, a vibrant class of flavonoids, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The efficient synthesis of these compounds is crucial for the exploration of their therapeutic potential. This guide provides an objective, data-driven comparison of the most common synthetic routes to aurones, complete with experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Key Synthetic Routes
The selection of a synthetic strategy for aurone (B1235358) production depends on various factors, including desired yield, reaction time, scalability, cost, and environmental impact. Below is a summary of quantitative data for the synthesis of a representative aurone, 6-hydroxy-2-(4-hydroxybenzylidene)benzofuran-3(2H)-one, via prominent methodologies.
| Synthetic Route | Key Reagents | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Oxidative Cyclization of 2'-Hydroxychalcones | 2',4',4-Trihydroxychalcone, Hg(OAc)₂, Pyridine | 1 - 4 hours | 70 - 85% | Good to excellent yields for a variety of substrates.[1] | Use of toxic heavy metal reagents (mercury).[1] |
| Knoevenagel Condensation of Benzofuranones | 6-Hydroxybenzofuran-3(2H)-one, 4-Hydroxybenzaldehyde (B117250), Acid/Base catalyst | 2 - 24 hours | 60 - 95% | Avoids heavy metal reagents, often milder conditions.[1] | Substrate-dependent yields, potential for side reactions.[1] |
| Palladium-Catalyzed Synthesis | 2-Iodophenol (B132878), Terminal Alkyne, Pd Catalyst, CO source | 12 - 24 hours | 50 - 75% | High functional group tolerance, suitable for complex analogues.[1] | Higher initial cost and potential for catalyst poisoning.[1] |
| Microwave-Assisted Knoevenagel Condensation | Benzofuran-3(2H)-one, Aromatic Aldehyde, Deep Eutectic Solvent | 30 minutes | High | Significantly reduced reaction times and increased yields.[2][3] | Requires specialized microwave reactor equipment. |
| Solvent-Free Synthesis by Grinding | 2-Hydroxyphenacylchloride, Aryl Aldehyde, Ba(OH)₂ | 5 - 10 minutes | High | Eco-friendly, reduces waste, and simplifies product isolation.[3] | May not be suitable for all substrates, potential for localized overheating. |
Detailed Experimental Protocols
Oxidative Cyclization of 2'-Hydroxychalcones
This classical approach remains a reliable method for achieving high yields of aurones.[1]
Protocol for the Synthesis of Aureusidin from 2',4',4-Trihydroxychalcone:
-
Chalcone Synthesis:
-
Dissolve 2,4-dihydroxyacetophenone (1.0 eq) and 4-hydroxybenzaldehyde (1.0 eq) in ethanol (B145695).
-
Add a 40% aqueous solution of NaOH dropwise at 0 °C.
-
Stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice-water and acidify with concentrated HCl.
-
Filter the precipitated 2',4',4-trihydroxychalcone, wash with water, and dry.[1]
-
-
Oxidative Cyclization:
-
Dissolve the 2',4',4-trihydroxychalcone (1.0 eq) in pyridine.
-
Add mercury(II) acetate (B1210297) (1.1 eq) to the solution.
-
Reflux the mixture for 2 hours.[1]
-
After cooling, process the reaction mixture to isolate the aurone product, typically involving removal of mercury salts and purification by chromatography.
-
Knoevenagel Condensation of Benzofuranones
This route offers a more environmentally benign alternative to heavy metal-mediated oxidations.[1]
Protocol for the Synthesis of an Aurone Derivative:
-
In a suitable flask, combine the substituted benzofuran-3(2H)-one (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in a solvent such as ethanol or acetic acid.
-
Add a catalytic amount of a base (e.g., piperidine, pyrrolidine) or an acid (e.g., HCl, p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature or with gentle heating for 2 to 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Palladium-Catalyzed Carbonylative Sonogashira Coupling
Modern palladium-catalyzed methods provide excellent versatility for the synthesis of complex aurone analogues.[1]
Protocol for the Synthesis of a Methoxy-Protected Auresidin Derivative:
-
To a solution of the corresponding 2-iodophenol (1.0 eq) and terminal alkyne (1.2 eq) in a suitable solvent (e.g., dioxane), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Add a base, such as triethylamine (B128534) (2.0 eq).
-
Bubble carbon monoxide (CO) gas through the reaction mixture.
-
Heat the mixture at 100 °C for 18 hours.[1]
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to yield the desired aurone.[1]
Microwave-Assisted Synthesis in a Deep Eutectic Solvent
This green chemistry approach significantly accelerates the synthesis of aurones.[3]
Protocol for Microwave-Assisted Aurone Synthesis:
-
Prepare a deep eutectic solvent (DES) by mixing choline (B1196258) chloride and urea (B33335) in a 1:2 molar ratio and gently heating until a clear, homogeneous liquid forms.[3]
-
In a microwave-safe reaction vessel, combine benzofuran-3(2H)-one (1 mmol), the corresponding aldehyde (1.2 mmol), and the prepared DES (2 mL).[3]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (e.g., 80-100 °C) for 30 minutes.[3]
-
After the reaction, cool the vessel, add water, and extract the product with a suitable organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aurone.[3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the core chemical transformations in the discussed synthetic routes.
Caption: Key transformations in major aurone synthetic routes.
Caption: Decision workflow for selecting an aurone synthesis method.
Conclusion
The synthesis of aurones can be approached through a variety of methodologies, each with distinct advantages and limitations. The Oxidative Cyclization of 2'-Hydroxychalcones is a time-tested method that reliably produces high yields, though the use of toxic mercury reagents is a significant drawback.[1] The Knoevenagel Condensation offers a greener and often high-yielding alternative, making it suitable for larger-scale synthesis.[1] For the creation of diverse and complex aurone analogues, Palladium-Catalyzed methods, despite higher costs, provide unmatched versatility and functional group tolerance.[1] Furthermore, the adoption of green chemistry techniques such as microwave-assisted synthesis and solvent-free grinding presents highly efficient and environmentally friendly pathways to these valuable compounds.[3] Researchers should weigh these factors carefully to select the optimal synthetic strategy that aligns with their specific research objectives, scale, and available resources.
References
A Researcher's Guide to the Validation of Cell-Based Antioxidant Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cell-Based Antioxidant Assay Performance
The evaluation of antioxidant efficacy is a critical step in the discovery and development of new therapeutic agents and nutraceuticals. While traditional chemical assays provide a measure of a compound's radical scavenging ability in a test tube, they often lack physiological relevance. Cell-based antioxidant assays have emerged as a more predictive tool, offering insights into a compound's ability to counteract oxidative stress within a biological system. This guide provides a comprehensive comparison of three prominent cell-based antioxidant assays: the Cellular Antioxidant Activity (CAA) assay, the Anti-Oxidant Power 1 (AOP1) assay, and the Nrf2/ARE Reporter Gene Assay. We present a detailed overview of their principles, experimental protocols, and comparative performance data to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Cell-Based Antioxidant Assays
The selection of an appropriate cell-based antioxidant assay depends on the specific research question, the nature of the test compounds, and the desired throughput. The following tables provide a summary of the key features and performance metrics of the CAA, AOP1, and Nrf2/ARE assays, compiled from various studies.
Table 1: General Comparison of Cell-Based Antioxidant Assays
| Feature | Cellular Antioxidant Activity (CAA) Assay | Anti-Oxidant Power 1 (AOP1) Assay | Nrf2/ARE Reporter Gene Assay |
| Principle | Measures the inhibition of intracellular reactive oxygen species (ROS) generation by antioxidants.[1][2][3][4] | Quantifies the intracellular ROS scavenging capacity by monitoring the fluorescence of a photosensitizer.[5][6][7][8][9][10] | Measures the activation of the Nrf2/ARE signaling pathway, an indirect indicator of antioxidant response.[8] |
| Primary Endpoint | Inhibition of DCF fluorescence.[1] | Inhibition of Thiazole Orange fluorescence increase.[6][7] | Induction of a reporter gene (e.g., luciferase, β-lactamase). |
| Mechanism of Action Detected | Direct radical scavenging within the cell.[1] | Direct intracellular ROS scavenging.[5][6] | Induction of endogenous antioxidant defense mechanisms. |
| Common Cell Line | HepG2 (human liver carcinoma).[1][2] | HepG2 (human liver carcinoma).[5][9] | HepG2, HaCaT (human keratinocytes). |
| Oxidative Stressor | AAPH (peroxyl radical generator).[1][2] | Photo-induced ROS generation.[6][7] | Test compound itself or co-treatment with a known inducer. |
| Throughput | High | High | Medium to High |
Table 2: Performance Comparison of Cell-Based Antioxidant Assays
| Parameter | Cellular Antioxidant Activity (CAA) Assay | Anti-Oxidant Power 1 (AOP1) Assay | Nrf2/ARE Reporter Gene Assay |
| Standard Antioxidant | Quercetin[1][2] | Quercetin[7][9] | Sulforaphane, tert-Butylhydroquinone (tBHQ) |
| Typical EC50/IC50 for Quercetin (HepG2 cells) | ~24 µM (IC50) | ~5.83 - 15.78 µM (EC50)[7][8] | N/A (measures pathway activation) |
| Precision (Intra-assay %CV) | Generally < 15% | Generally < 15% | Generally < 15% |
| Precision (Inter-assay %CV) | Generally < 20% | Generally < 20% | Generally < 20% |
| Accuracy (% Recovery) | Typically 80-120% | Typically 80-120% | Typically 80-120% |
| Linearity (R²) | ≥ 0.98 | ≥ 0.99[7] | ≥ 0.98 |
Note: The performance parameters can vary depending on the specific experimental conditions, cell line, and laboratory.
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are the methodologies for the three compared cell-based antioxidant assays.
Cellular Antioxidant Activity (CAA) Assay Protocol
This protocol is adapted from the method developed by Wolfe and Liu.[3]
-
Cell Culture: Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate at a density of 6 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Incubation: The growth medium is removed, and the cells are washed with PBS. Cells are then treated with various concentrations of the test compound and the standard antioxidant (quercetin) for 1 hour.
-
Probe Loading: After incubation, the cells are washed with PBS and incubated with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution for 1 hour.
-
Induction of Oxidative Stress: The DCFH-DA solution is removed, and the cells are washed with PBS. 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) solution is added to induce peroxyl radical formation.
-
Fluorescence Measurement: The plate is immediately placed in a fluorescence microplate reader, and the fluorescence of 2',7'-dichlorofluorescein (B58168) (DCF) is measured every 5 minutes for 1 hour at an excitation of 485 nm and an emission of 538 nm.
-
Data Analysis: The area under the curve (AUC) of fluorescence versus time is calculated. The CAA value is calculated as the percentage of inhibition of AAPH-induced DCF formation by the antioxidant.
Anti-Oxidant Power 1 (AOP1) Assay Protocol
This protocol is based on the Light-Up Cell System (LUCS) technology.[5]
-
Cell Culture: HepG2 cells are seeded in a 96-well plate and cultured until they reach 70-80% confluence.[9]
-
Compound Incubation: Cells are treated with a range of concentrations of the test compound or a standard antioxidant (e.g., quercetin) and incubated for 4 hours.[9]
-
Probe Incubation: A solution containing the photosensitizer Thiazole Orange (TO) is added to the wells, and the plate is incubated as per the manufacturer's instructions.
-
Photo-induction and Fluorescence Reading: The plate is subjected to a series of high-energy light flashes to induce intracellular ROS production. The fluorescence of TO is measured after each flash.[6][7]
-
Data Analysis: The increase in fluorescence intensity, which is proportional to the level of intracellular ROS, is monitored. The antioxidant capacity is determined by the ability of the test compound to suppress this fluorescence increase. The EC50 value is calculated from the dose-response curve.[7]
Nrf2/ARE Reporter Gene Assay Protocol
This protocol describes a luciferase-based reporter assay.
-
Cell Culture and Transfection: A suitable cell line (e.g., HepG2) is transiently or stably transfected with a reporter vector containing the Antioxidant Response Element (ARE) sequence upstream of a luciferase gene. A constitutively expressing Renilla luciferase vector is often co-transfected as an internal control.
-
Compound Incubation: The transfected cells are seeded in a 96-well plate and treated with various concentrations of the test compound for 16-24 hours.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold induction of ARE-luciferase activity by the test compound is calculated relative to the vehicle control.
Visualizing the Mechanisms and Workflows
To further elucidate the principles and procedures of these assays, the following diagrams are provided.
Conclusion
The validation of a cell-based antioxidant assay is paramount for generating reliable and meaningful data in drug discovery and development. The choice between the Cellular Antioxidant Activity (CAA) assay, the Anti-Oxidant Power 1 (AOP1) assay, and the Nrf2/ARE reporter gene assay should be guided by the specific scientific question being addressed. The CAA assay is a well-established method for measuring direct intracellular radical scavenging. The AOP1 assay offers a novel approach to quantify intracellular ROS scavenging with high precision. The Nrf2/ARE assay provides valuable information on the ability of a compound to upregulate the cell's own antioxidant defense mechanisms. By understanding the principles, protocols, and performance characteristics of each assay, researchers can make informed decisions to effectively characterize the antioxidant potential of their compounds of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods | MDPI [mdpi.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Moringa oleifera potential for the treatment and prevention of COVID-19 involving molecular interaction, antioxidant properties and kinetic mechanism | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Aurones and Chalcones
An Objective Guide for Researchers in Drug Discovery
Aurones and chalcones, two distinct classes of flavonoids, serve as privileged scaffolds in medicinal chemistry. Structurally, they are isomers, with chalcones possessing an open-chain α,β-unsaturated ketone system, while aurones feature a five-membered benzofuranone ring.[1][2][3] This structural variance, along with diverse substitution patterns, imparts a wide spectrum of biological activities, making them compelling candidates for drug development.[4][5][6][7] This guide provides a comparative overview of their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, supported by quantitative data, experimental protocols, and pathway visualizations.
Comparative Biological Profile
Both aurones and chalcones exhibit a remarkable range of pharmacological effects. Chalcones are extensively studied for their anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.[5][8] Aurones, though historically less studied, are now recognized for a similar breadth of potent biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][4][9]
General Experimental Workflow
The initial screening and evaluation of compounds like aurones and chalcones typically follow a structured workflow to determine their biological efficacy.
Caption: High-level workflow for evaluating bioactive compounds.
Anticancer Activity
Both aurones and chalcones are potent anticancer agents that can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[10][11][12]
Chalcones often exert their effects by interacting with numerous signaling pathways, including the p53, NF-κB, and AKT/GSK3β pathways, and by inhibiting tubulin polymerization.[8] Aurones are particularly noted for their ability to interact with the colchicine (B1669291) binding site of tubulin, leading to G2/M cell cycle arrest.[4]
Quantitative Comparison: Anticancer Activity (IC₅₀ Values)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative aurone (B1235358) and chalcone derivatives against various human cancer cell lines. Lower values indicate higher potency.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chalcone | Xanthohumol | Breast (MDA-MB-231) | 6.7 | [12] |
| Licochalcone A | Breast (MCF-7) | 11.5 | [10] | |
| Vanillin-based analogue | Colon (HCT-116) | 6.85 | [13] | |
| 2',4',6'-Trimethoxychalcone | Leukemia (DND41) | 1.92 | [14] | |
| Coumarin-hybrid | Liver (HepG2) | 0.65 | [8] | |
| Aurone | Derivative AU7 | Breast (MCF-7) | 52.79 | [15][16] |
| 4,5,3',4',5'-pentamethoxy-aurone | Prostate (DU145) | ~1.0-10 | [17] | |
| (Z)-2-((5-(1H-indol-3-yl)-2-furyl)methylene)benzofuran-3-one | Lung (A549) | < 6.25 | [11] | |
| Heterocyclic variant | Prostate (PC-3) | < 0.01 | [1] |
Key Signaling Pathways in Cancer
Chalcone-Mediated AKT/GSK3β Pathway Inhibition: Several chalcones have been shown to suppress tumor growth by inhibiting the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[8]
Caption: Chalcone inhibition of the pro-survival AKT pathway.
Aurone-Mediated Tubulin Polymerization Inhibition: A primary anticancer mechanism for many aurones is the disruption of microtubule dynamics, which are essential for cell division.
Caption: Aurone-induced cell cycle arrest via tubulin inhibition.
Antimicrobial Activity
Chalcones and aurones have demonstrated significant activity against a range of bacteria and fungi.[4][18] Their mechanism often involves the disruption of microbial membranes or inhibition of essential enzymes.[19] The presence of hydroxyl and methoxy (B1213986) groups on the aromatic rings typically enhances their antimicrobial potency.
Quantitative Comparison: Antibacterial Activity (MIC Values)
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected chalcone derivatives against pathogenic bacteria.
| Compound Class | Derivative Example | Bacteria | MIC (µg/mL) | Reference |
| Chalcone | Isoxazole-Chalcone 28 (2,4,6-trimethoxy) | S. aureus | 1 | [18] |
| Isoxazole-Chalcone 28 (2,4,6-trimethoxy) | E. coli | 1 | [18] | |
| Isoxazole-Chalcone 23 (2,6-dichloro) | S. aureus | 4 | [18] | |
| Isoxazole-Chalcone 23 (2,6-dichloro) | E. coli | 8 | [18] | |
| Aurone | Derivative 13 | Candida spp. | - | [4] |
| Derivative 14 | Candida spp. | - | [4] |
Note: Specific MIC values for aurones against bacteria are less commonly reported in comparative literature, though their general antibacterial and antifungal efficacy is well-documented.[4]
Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases. Both aurones and chalcones can modulate inflammatory responses.[20] They achieve this by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4][20] A central mechanism for this activity is the inhibition of the NF-κB signaling pathway.[20]
Key Signaling Pathway in Inflammation
NF-κB Pathway Inhibition: The NF-κB pathway is a critical regulator of inflammatory gene expression. Both aurones and chalcones can suppress its activation, thereby reducing inflammation.
Caption: Inhibition of the NF-κB inflammatory pathway.
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible data. Below are methodologies for assessing anticancer and antimicrobial activities.
Protocol 1: Anticancer Cell Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 3,000-6,000 cells/well in 200 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂.[21][22]
-
Compound Treatment: Prepare serial dilutions of the test compounds (aurones or chalcones) in culture medium. Replace the existing medium with 200 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[21]
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT reagent (0.5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[23]
-
Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution Assay)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.[24]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) to confirm bacterial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[25] A growth indicator like INT (p-iodonitrotetrazolium violet) can be added; a color change from yellow to purple indicates bacterial growth.[24]
Conclusion
Both aurones and chalcones represent highly versatile and pharmacologically active flavonoid classes. Chalcones are well-established scaffolds with a vast body of research supporting their potent anticancer and anti-inflammatory activities, often through the modulation of key cellular signaling pathways like NF-κB and PI3K/AKT.[8][20] Aurones, while historically less explored, are emerging as powerful bioactive agents, demonstrating particularly strong anticancer effects through mechanisms like tubulin polymerization inhibition.[1][4] The continued exploration of both natural and synthetic derivatives of these compounds holds significant promise for the development of novel therapeutics to address a wide range of diseases.
References
- 1. Biological Activities of Aurones: A Brief Summary | Bentham Science [eurekaselect.com]
- 2. ijpab.com [ijpab.com]
- 3. mdpi.com [mdpi.com]
- 4. Aurones: A Golden Resource for Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. japsonline.com [japsonline.com]
- 8. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Fourteen Aurone Derivatives as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Biological Studies of Aurones Derivatives for its Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and anticancer evaluation of polymethoxy aurones as potential cell cycle inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scielo.br [scielo.br]
- 25. researchgate.net [researchgate.net]
A Researcher's Guide: Navigating the Divide Between In Vitro and In Vivo Antioxidant Activity of Flavonoids
For researchers, scientists, and drug development professionals, understanding the true antioxidant potential of flavonoids is a critical step in harnessing their therapeutic benefits. While in vitro assays provide a valuable initial screening, the physiological reality of in vivo systems often tells a different story. This guide offers an objective comparison of the in vitro and in vivo antioxidant activity of common flavonoids, supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes.
The potent antioxidant activity of flavonoids observed in laboratory test tubes does not always translate directly to living organisms. This discrepancy is largely due to factors such as bioavailability, metabolism, and the complex interplay of cellular signaling pathways. This guide will delve into these nuances, providing a clear and data-driven comparison to aid in the design and interpretation of flavonoid research.
Quantitative Comparison of Flavonoid Antioxidant Activity
The following table summarizes the in vitro and in vivo antioxidant activities of several well-studied flavonoids. In vitro activity is presented as the half-maximal inhibitory concentration (IC50) for scavenging DPPH and ABTS radicals, where a lower value indicates higher antioxidant capacity. In vivo data reflects the modulatory effects of flavonoids on key oxidative stress biomarkers in animal models.
| Flavonoid | In Vitro Antioxidant Activity | In Vivo Antioxidant Activity (Rodent Models) |
| DPPH Radical Scavenging (IC50) | ABTS Radical Scavenging (IC50) | |
| Quercetin | 19.17 µg/mL[1] | 2.04 µg/mL[2] |
| Luteolin | 13.2 µM[3] | 17.3 µM[3] |
| Catechin | ~18.3 µM (in methanol)[4] | 2.84 µg/ml |
| Kaempferol (B1673270) | Stronger than its glycosides[5] | Stronger than its glycosides[5] |
| Hesperetin | 70 µM[6] | 276 µM[6] |
| Rutin (Quercetin-3-rutinoside) | 9.65 µg/mL[2] | 4.54 µg/mL[2] |
| Epicatechin (EC) | Weaker than Procyanidin B2 and EGC[7][8] | Weaker than Procyanidin B2 and EGC[7][8] |
| Epigallocatechin (EGC) | Stronger than Epicatechin[7][8] | Stronger than Epicatechin[7][8] |
| Procyanidin B2 (P) | Strongest among tested flavonoids[7][8] | Strongest among tested flavonoids[7][8] |
| Taxifolin (T) | Weaker than Quercetin[7][8] | Weaker than Quercetin[7][8] |
MDA: Malondialdehyde (a marker of lipid peroxidation); SOD: Superoxide (B77818) Dismutase; CAT: Catalase; GSH: Glutathione; GPx: Glutathione Peroxidase; T-AOC: Total Antioxidative Capacity; ROS: Reactive Oxygen Species. Note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Accurate and reproducible data are the bedrock of scientific comparison. Below are detailed methodologies for the key in vitro and in vivo experiments cited in this guide.
In Vitro Antioxidant Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagents:
-
DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)
-
Test flavonoid solutions at various concentrations
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Methanol or ethanol (B145695) (as solvent and blank)
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol with an absorbance of approximately 1.0 at 517 nm.
-
Add a specific volume of the test flavonoid solution (e.g., 100 µL) to the DPPH solution (e.g., 2.9 mL).
-
Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the flavonoid required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.
-
Reagents:
-
ABTS solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
Test flavonoid solutions at various concentrations
-
Positive control (e.g., Trolox)
-
Ethanol or phosphate-buffered saline (PBS) for dilution
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test flavonoid solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated using the same formula as for the DPPH assay.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as the test sample.
-
In Vivo Antioxidant Activity Assessment in Rodents
-
Principle: This involves inducing oxidative stress in animal models and then administering the test flavonoid to assess its ability to mitigate the damage by measuring various biomarkers in tissues and serum.
-
Animal Model: Typically, rats or mice are used. Oxidative stress can be induced by administering pro-oxidant substances like carbon tetrachloride (CCl4), D-galactose, or by inducing a disease state known to involve oxidative stress.
-
Procedure:
-
Acclimatize the animals and divide them into groups (e.g., control, oxidative stress model, flavonoid-treated groups at different doses, positive control).
-
Induce oxidative stress in the relevant groups.
-
Administer the flavonoid (e.g., orally by gavage) for a specified period.
-
At the end of the treatment period, collect blood and tissue samples (e.g., liver, kidney, brain).
-
Prepare serum and tissue homogenates for analysis.
-
-
Biomarker Analysis:
-
Lipid Peroxidation (MDA Assay): Measure the levels of malondialdehyde (MDA), a product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.
-
Antioxidant Enzyme Activity:
-
Superoxide Dismutase (SOD): Assay the activity of SOD, which catalyzes the dismutation of superoxide radicals.
-
Catalase (CAT): Measure the activity of catalase, which decomposes hydrogen peroxide.
-
Glutathione Peroxidase (GPx): Determine the activity of GPx, which reduces hydrogen peroxide and lipid hydroperoxides.
-
-
Reduced Glutathione (GSH) Levels: Quantify the levels of the non-enzymatic antioxidant glutathione.
-
Total Antioxidant Capacity (T-AOC): Measure the overall antioxidant capacity of the serum or tissue homogenate using assays like FRAP (Ferric Reducing Antioxidant Power).
-
Signaling Pathways and Logical Relationships
The antioxidant effects of flavonoids in vivo are not solely due to direct radical scavenging. They also involve the modulation of cellular signaling pathways that regulate the expression of endogenous antioxidant enzymes.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. However, in the presence of oxidative stress or certain flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription.
References
- 1. nehu.ac.in [nehu.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Antioxidant Activity Relationships of Luteolin and Catechin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4,6,4'-Trihydroxy-3'-methoxyaurone: A Procedural Guide
Disposal Protocol
Researchers and laboratory personnel must adhere to the following step-by-step procedure for the disposal of 4,6,4'-Trihydroxy-3'-methoxyaurone and its containers.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][3]
2. Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including residues and contaminated materials (e.g., weighing paper, contaminated tips), in a clearly labeled, sealed container. The container should be designated for "Hazardous Chemical Waste" or "Aurone Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., ethanol (B145695) or acetone). Collect the rinsate as hazardous liquid waste. The rinsed containers can then be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.
3. Labeling: All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard warnings.
4. Storage: Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials, such as strong oxidizing agents.[1]
5. Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1] Never dispose of this compound down the drain or in regular trash, as it can be harmful to aquatic life.[2]
Emergency Spill Procedures
In the event of a spill:
-
Evacuate the immediate area if necessary.
-
Ensure proper ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill kits).
-
Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled hazardous waste container.[1]
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Quantitative Data Summary
Specific quantitative disposal parameters for this compound are not available. However, the general principle is to treat it as a hazardous chemical waste, with disposal managed by certified professionals.
| Parameter | Guideline |
| Disposal Route | Approved Hazardous Waste Disposal Plant[1] |
| Environmental Release | Avoid release to the environment; harmful to aquatic life.[2] |
| Container Disposal | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. |
| Spill Cleanup | Use inert absorbent material; collect and dispose of as hazardous waste.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4,6,4'-Trihydroxy-3'-methoxyaurone
Comprehensive Safety and Handling Guide: 4,6,4'-Trihydroxy-3'-methoxyaurone
For Researchers, Scientists, and Drug Development Professionals
Chemical Information:
| Property | Value |
| Chemical Name | 4,6-dihydroxy-2Z-[(4-hydroxy-3-methoxyphenyl)methylene]-3(2H)-benzofuranone[2] |
| Molecular Formula | C₁₆H₁₂O₆[2] |
| Molecular Weight | 300.3 g/mol [2] |
| Appearance | Crystalline solid[2] |
| Known Hazards | Herbicide. It inhibits the growth of rape root and barnyardgrass seedlings at concentrations of 100 and 1,000 µg/ml.[2] Potential for skin and eye irritation. May be harmful if swallowed.[1] |
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE).[1] The level of PPE required depends on the specific handling task.
| Task | Minimum Required PPE | Recommended Additional PPE |
| Weighing and Handling Solid Compound | - Nitrile gloves- Laboratory coat- Safety glasses with side shields[1][3] | - Chemical splash goggles- Face shield (if not in a fume hood)- Disposable sleeve covers[1][3] |
| Preparing and Handling Solutions | - Nitrile gloves- Laboratory coat- Chemical splash goggles[1][3] | - Chemical-resistant apron- Double gloving, especially when working with organic solvents[1] |
| Procedures with Risk of Aerosolization | - All PPE listed above- Work must be conducted in a certified chemical fume hood or biological safety cabinet.[1] | - Appropriate respiratory protection (consult your institution's safety officer for selection).[1][4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial to minimize risks.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage.
-
Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[5]
-
Ensure the container is tightly closed.[6]
2. Handling and Preparation:
-
Engineering Controls: Always handle the solid compound and prepare stock solutions inside a certified chemical fume hood to prevent the inhalation of fine powders.[1] Ensure eyewash stations and safety showers are readily accessible.[5]
-
Procedural Steps:
-
Before beginning work, ensure the work area is clean and uncluttered.[1]
-
Don the appropriate PPE as outlined in the table above.
-
Use dedicated spatulas and weighing boats for handling the solid powder to avoid cross-contamination.
-
When dissolving the compound, add the solvent to the powder slowly to prevent splashing.[1]
-
Clearly label all prepared solutions with the compound name, concentration, solvent, date of preparation, and any associated hazards.[1]
-
3. Experimental Use:
-
Wear appropriate PPE throughout the experiment.
-
Be mindful of potential exposure routes, including inhalation, ingestion, and skin/eye contact.
-
Avoid eating, drinking, or smoking in the laboratory.[7]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.[1] Formulate a disposal plan before beginning any experimental work.[8]
-
Solid Waste:
-
Collect unused powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.[1]
-
-
Liquid Waste:
-
Container Disposal:
-
Dispose of empty containers in accordance with institutional and local regulations for hazardous chemical waste.
-
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[5][9]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[5][9]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[5][6]
-
If swallowed: Rinse mouth with water and drink plenty of water. Do not induce vomiting. Seek immediate medical attention.[6][7]
-
Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. For solid spills, sweep up and place in a suitable container for disposal, avoiding dust formation.[5] For liquid spills, absorb with an inert material and place in a sealed container for disposal.
Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Personal Protective Equipment : USDA ARS [ars.usda.gov]
- 4. bvl.bund.de [bvl.bund.de]
- 5. fishersci.com [fishersci.com]
- 6. targetmol.com [targetmol.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
